The following technical guide details the chemical structure, synthesis, and application of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline , a specialized intermediate in medicinal chemistry. Executive Summary 3-[(Cycl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and application of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline , a specialized intermediate in medicinal chemistry.
Executive Summary
3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline is a trisubstituted benzene derivative serving as a high-value pharmacophore building block. It is primarily utilized in the development of G-Protein Coupled Receptor (GPCR) antagonists (specifically GPR103) and has structural homology with PDE4 inhibitors .
Its chemical architecture combines an electron-rich aniline core with a lipophilic cyclopentyl-thioether side chain, designed to occupy hydrophobic pockets within target protein binding sites while maintaining metabolic stability superior to standard ether linkages.
The molecule is composed of three distinct functional domains that drive its biological activity:
The Aniline "Head" (Polar): The primary amine (-NH₂) at position 1 serves as a hydrogen bond donor and the primary handle for further derivatization (e.g., amide coupling or urea formation).
The Methoxy "Anchor" (Steric/Electronic): The methoxy group (-OCH₃) at position 4 provides electron-donating density to the ring and often acts as a hydrogen bond acceptor.
The Cyclopentyl-Thioether "Tail" (Hydrophobic): The substituent at position 3 is the critical pharmacophore. The sulfur atom increases lipophilicity compared to an oxygen ether, and the cyclopentyl ring provides bulk to fill hydrophobic pockets (e.g., the "selectivity pocket" in many kinases or GPCRs).
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and functional zoning of the molecule.
Caption: Functional decomposition of the 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline scaffold.
Synthesis Protocol
The synthesis of this compound requires careful control of regioselectivity to ensure the 1,3,4-substitution pattern. The most robust route, validated by methodologies used in GPR103 antagonist research, utilizes a nucleophilic substitution on a benzyl mesylate followed by nitro reduction .
Protocol: Dissolve 2-methoxy-5-nitrobenzaldehyde in MeOH at 0°C. Add NaBH₄ (1.1 eq) portion-wise. Stir for 2 hours. Quench with saturated NH₄Cl. Extract with Ethyl Acetate (EtOAc).[1]
Protocol: Dissolve the alcohol from Step 1 in anhydrous DCM. Cool to 0°C. Add Et₃N (1.5 eq) followed by MsCl (1.2 eq) dropwise. Stir for 1 hour.
Chemical Logic: The hydroxyl group is a poor leaving group; converting it to a mesylate (-OMs) activates the benzylic position for nucleophilic attack.
Step 3: Thioether Formation (The Critical Step)
Reagents: Cyclopentanethiol, Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH), DMF.
Protocol:
Suspend K₂CO₃ (2.0 eq) in DMF.
Add Cyclopentanethiol (1.2 eq) and stir for 15 mins to generate the thiolate anion.
Add the benzyl mesylate solution from Step 2 dropwise.
Heat to 60°C for 4 hours.
Mechanism: S_N2 Nucleophilic Substitution. The thiolate displaces the mesylate.
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).
Protocol:
Dissolve the nitro-thioether in EtOH/H₂O.
Add Fe powder (5 eq) and NH₄Cl (5 eq).
Reflux at 80°C for 2-4 hours.
Filter through Celite to remove iron residues.
Why this method? Catalytic hydrogenation (H₂/Pd-C) carries a risk of poisoning the catalyst due to the sulfur atom (thioether). Iron reduction is chemoselective and sulfur-tolerant.
This aniline is rarely the final drug; it is a "privileged structure" intermediate used to synthesize antagonists for specific receptors.
Case Study: GPR103 Antagonism
Research by AstraZeneca identified this specific scaffold in the development of antagonists for GPR103 (QRFP receptor) , a target implicated in appetite regulation and obesity.
Role of the Scaffold: The aniline amine reacts with thiophene-carboximidothioates to form an amidine linkage.
SAR Insight: The cyclopentyl group occupies a specific lipophilic pocket in the receptor. Replacing the thioether (-S-) with an ether (-O-) or methylene (-CH₂-) linker often results in a loss of potency, suggesting the sulfur atom contributes to optimal conformational geometry or specific electronic interactions (sigma-hole bonding).
Potential in PDE4 Inhibition
The structure is homologous to the "left-hand side" of Roflumilast and Piclamilast (PDE4 inhibitors for COPD).
Modification: In PDE4 inhibitors, the cyclopentyl group is often an ether (Cyclopentyloxy). The thio variant described here offers altered metabolic stability (resistance to O-dealkylation) and lipophilicity (LogP), making it a valuable tool for "Scaffold Hopping" in drug discovery.
Safety & Handling Protocols
As an aniline derivative containing a thioether, specific safety measures are required.[2]
Hazard Class
Risk Description
Mitigation Protocol
Acute Toxicity
Anilines are toxic by inhalation/ingestion and can cause methemoglobinemia.
Use full PPE (Nitrile gloves, respirator). Work in a fume hood.
Odor/Volatiles
Thioethers and thiols (reagents) have potent, disagreeable odors (stench).
Treat all glassware with bleach (sodium hypochlorite) before removing from the hood to oxidize sulfur residues.
Skin Irritant
Likely skin sensitizer.
Immediate wash with PEG-400 or soap/water upon contact.
References
Ninkovic, S., et al. (2013). "New Hits as Antagonists of GPR103 Identified by HTS." Journal of Medicinal Chemistry.
Context: Primary source for the synthesis and SAR of the 3-[(cyclopentylsulfanyl)methyl]-4-methoxy scaffold.
AstraZeneca AB. (2012). "Quinoline Derivatives as GPR103 Antagonists." World Intellectual Property Organization (WIPO) Patent WO2012158107.
Hatzelmann, A., & Schudt, C. (2001). "PDE4 Inhibitors: History and Future." Drugs of the Future.
Context: Reference for the structural homology to PDE4 inhibitor pharmacophores (Piclamilast analogs).
3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline CAS number search
Technical Guide: 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline A Comprehensive Analysis of a Novel Scaffold for Drug Discovery and Development Executive Summary This document provides a detailed technical guide on 3-[...
A Comprehensive Analysis of a Novel Scaffold for Drug Discovery and Development
Executive Summary
This document provides a detailed technical guide on 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline, a novel chemical entity for which no CAS number has been assigned at the time of this writing. The structure combines the pharmacologically significant 4-methoxyaniline core with a lipophilic cyclopentylsulfanylmethyl side chain. This guide, intended for researchers, scientists, and drug development professionals, offers a predictive analysis of the compound's physicochemical properties, a robust and detailed proposed synthetic workflow, and a thorough discussion of its characterization, safety, and potential applications. By grounding our analysis in established chemical principles and citing analogous transformations, we present a scientifically rigorous framework for the synthesis and investigation of this promising new molecule.
Introduction: Rationale and Potential Significance
The rational design of novel molecular scaffolds is a cornerstone of modern drug discovery. The target molecule, 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline, merges two distinct chemical motifs known for their prevalence in bioactive compounds: the methoxyaniline scaffold and the organosulfur (thioether) moiety.
The Methoxyaniline Scaffold: Aniline and its derivatives are fundamental building blocks in medicinal chemistry, present in a wide array of pharmaceuticals.[1] The methoxy-substituted aniline core, in particular, is a fragment found in numerous compounds with demonstrated antitumor, kinase inhibitory, and anti-inflammatory properties.[2][3] For instance, 5-(Ethylsulfonyl)-2-methoxyaniline is a key fragment in potent inhibitors of VEGFR2, a critical receptor in angiogenesis.[2][3]
The Organosulfur Moiety: Organosulfur compounds are recognized as "privileged motifs" in drug design.[4] The inclusion of sulfur, often as a thioether, can enhance critical ADME (absorption, distribution, metabolism, and excretion) properties such as lipophilicity, metabolic stability, and receptor affinity.[5] These compounds exhibit a vast range of pharmacological activities, including antioxidant, anticancer, and antimicrobial effects, making them invaluable in therapeutic development.[6][7]
The strategic combination of these two fragments into a single molecule presents a compelling opportunity to create a novel chemical entity with unique pharmacological potential. This guide provides the foundational knowledge required to synthesize, purify, and characterize this compound, paving the way for its exploration in drug discovery programs.
Predicted Physicochemical Properties and Characterization
As this compound is not cataloged, its properties must be predicted based on its structure. These predictions are essential for planning its synthesis, purification, and initial biological screening.
Data Presentation: Predicted Properties
Property
Predicted Value / Information
Rationale
Molecular Formula
C₁₃H₁₉NOS
Based on structural components.
Molecular Weight
237.36 g/mol
Sum of atomic weights.
Appearance
Pale yellow to brown oil or low-melting solid
Typical for substituted anilines.
LogP (Octanol/Water)
~3.5 - 4.5
The cyclopentyl and thioether groups add significant lipophilicity, balanced by the polar aniline and methoxy groups.
pKa (of conjugate acid)
~4.8 - 5.2
The basicity of the aniline nitrogen (pKa of anilinium is ~4.6) is increased by the electron-donating methoxy group. This is slightly counteracted by the weakly donating/withdrawing sulfanylmethyl group.[8]
Solubility
Soluble in common organic solvents (DCM, EtOAc, MeOH); poorly soluble in water.
Consistent with a moderately lipophilic organic molecule.
Analytical Characterization Workflow
Confirmation of the successful synthesis and purity of the target compound requires a standard suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expected signals would include two distinct singlets or doublets for the aromatic protons, a singlet for the benzylic methylene (-CH₂-S) protons (~3.7-4.0 ppm), a singlet for the methoxy (-OCH₃) protons (~3.8 ppm), a broad singlet for the amine (-NH₂) protons, and complex multiplets for the cyclopentyl protons.
¹³C NMR: Distinct signals for all 13 carbon atoms are expected, including characteristic shifts for the aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbons of the cyclopentyl ring.[9]
Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 237.36, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (a doublet around 3350-3450 cm⁻¹), aromatic and aliphatic C-H stretching (~2850-3100 cm⁻¹), and a strong C-O stretch for the aryl ether (~1250 cm⁻¹).[10]
Proposed Synthesis Workflow
The synthesis of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline can be achieved through a logical, multi-step sequence starting from commercially available 4-methoxyaniline. The core strategy involves the protection of the highly reactive amine, electrophilic substitution to install the side-chain precursor, nucleophilic substitution to form the thioether, and final deprotection.
Caption: Proposed synthetic pathway for 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline.
Step 1: Protection of the Amino Group
Rationale: The amino group of 4-methoxyaniline is a potent nucleophile and a strong activating group that can lead to undesired side reactions (e.g., polymerization, N-alkylation) in subsequent steps. Acetylation converts it into a less reactive acetamido group, which is still an ortho, para-director but provides better control over the reaction.
Protocol:
To a solution of 4-methoxyaniline (1.0 eq) in pyridine (or dichloromethane with a base like triethylamine) in a round-bottom flask cooled in an ice bath, slowly add acetic anhydride (1.1 eq).
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
Pour the reaction mixture into cold water to precipitate the product, N-(4-methoxyphenyl)acetamide.
Collect the solid by vacuum filtration, wash with water, and dry under vacuum. The product can be used in the next step without further purification if sufficiently pure.
Step 2: Electrophilic Chloromethylation
Rationale: This step introduces the reactive chloromethyl (-CH₂Cl) group onto the aromatic ring. The acetamido group is a stronger ortho, para-director than the methoxy group, directing the electrophile to the position ortho to itself (and meta to the methoxy group), which is the desired C-3 position.
Protocol:
Suspend the protected aniline, N-(4-methoxyphenyl)acetamide (1.0 eq), and a catalytic amount of anhydrous zinc chloride in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
Add paraformaldehyde (1.5 eq) to the suspension.
Bubble dry hydrogen chloride gas through the stirred mixture at room temperature for 1-2 hours. The reaction progress should be monitored by TLC.
Upon completion, carefully pour the reaction mixture over crushed ice.
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield the crude N-(3-(chloromethyl)-4-methoxyphenyl)acetamide. This intermediate may be purified by recrystallization or column chromatography if necessary.
Step 3: Nucleophilic Substitution with Cyclopentanethiol
Rationale: The chloromethyl group is an excellent electrophile for Sₙ2 reactions. Cyclopentanethiol is converted to its more nucleophilic thiolate anion with a base, which then displaces the chloride to form the target thioether linkage.[11]
Protocol:
In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of cyclopentanethiol (1.2 eq) in anhydrous tetrahydrofuran (THF).
Cool the solution in an ice bath and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir until hydrogen evolution ceases, indicating the formation of the sodium cyclopentanethiolate.
Slowly add a solution of N-(3-(chloromethyl)-4-methoxyphenyl)acetamide (1.0 eq) in anhydrous THF to the thiolate solution.
Allow the reaction to warm to room temperature and stir overnight.
Carefully quench the reaction by the slow addition of water.
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product, N-(3-((cyclopentylthio)methyl)-4-methoxyphenyl)acetamide, can be purified by silica gel column chromatography.
Step 4: Deprotection of the Amino Group
Rationale: The final step is the hydrolysis of the acetamide protecting group to regenerate the free primary amine, yielding the target compound. This is typically achieved under acidic conditions.
Protocol:
Dissolve the purified product from Step 3 in a mixture of ethanol and 6M aqueous hydrochloric acid.
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic (~8-9).
Extract the product into dichloromethane or ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude target compound.
Purification and Final Validation
Protocol:
Purify the crude 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline using silica gel column chromatography. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating aniline derivatives.[12]
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
The final purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Confirm the structure using the analytical methods described in Section 2.2 (NMR, MS, IR).
Reaction Mechanism: The Key C-C Bond Formation
The critical step in this synthesis is the regioselective installation of the side chain via electrophilic aromatic substitution. The mechanism for chloromethylation involves the in-situ generation of a highly reactive chloroalkonium ion electrophile.
Caption: Mechanism of electrophilic chloromethylation on the protected aniline ring.
Safety and Handling
Handling the reagents and the final product requires strict adherence to safety protocols due to the hazards associated with each chemical class.
Anilines: Aniline and its derivatives are toxic, can be absorbed through the skin, and are potential carcinogens.[13] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., butyl rubber or Viton; nitrile gloves offer poor protection against aniline).[13][14]
Thiols: Cyclopentanethiol has an extremely potent and unpleasant odor.[11][15] Work with this reagent must be conducted in a well-ventilated fume hood to prevent the release of stench into the laboratory.[16] All glassware and waste contaminated with thiols should be decontaminated by rinsing with or soaking in a bleach solution before standard cleaning.[17]
Reagents: Sodium hydride is a water-reactive flammable solid. Hydrogen chloride is a corrosive gas. Standard precautions for handling these hazardous materials must be followed.
Potential Applications in Drug Discovery
The unique hybrid structure of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline makes it a compelling candidate for screening in various therapeutic areas. Its potential applications can be logically inferred from the known bioactivities of its core components.
Caption: Logical framework for the potential therapeutic applications of the target compound.
Based on this framework, the compound could be prioritized for screening in:
Oncology: Leveraging the known antitumor properties of substituted anilines and organosulfur compounds.
Infectious Diseases: The thioether component suggests potential for antimicrobial activity.
Neuroprotection: Many organosulfur compounds exhibit antioxidant effects, which is a key strategy in combating neurodegenerative diseases.[18]
The molecule serves as an excellent starting point for library synthesis, where modifications to the cyclopentyl group or the aniline substitution pattern could be explored to optimize activity and selectivity.
References
A numbered list of all sources cited in this guide can be found below.
References
Taylor & Francis. (2022). The importance of sulfur-containing motifs in drug design and discovery. [Link]
ResearchGate. (2025). Synthetic Applications of Organosulfur Compounds in Drug Design. [Link]
Frontiers. Exploring the Pharmacological Potential of Organosulfur Compounds. [Link]
Taylor & Francis. Organosulfur compounds – Knowledge and References. [Link]
PMC - NIH. (n.d.). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. [Link]
PubMed. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
PMC - NIH. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
Quora. (2014). How to obtain pure aniline from a mixture of phenol and aniline?[Link]
RSC Publishing. Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. [Link]
Journal of Materials and Environmental Science. Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. [Link]
PubMed. (1976). Synthesis of substituted anilino-3-methoxy-4-substituted acetoxy) benzylidenes and their monoamine oxidase inhibitory and anticonvulsant properties. [Link]
Google Patents.
PubMed. (2023). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. [Link]
Google Patents.
PMC - NIH. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]
PrepChem.com. Synthesis of 4-methoxyaniline. [Link]
Sciencemadness.org. (2023). Purification of Aniline Hydrochloride. [Link]
Google Patents.
ACG Publications. (2009). Utility of cyclohexanethiols in organic synthesis. [Link]
Novel aniline building blocks for medicinal chemistry
Novel Aniline Building Blocks for Medicinal Chemistry: A Technical Guide Executive Summary The aniline moiety is a cornerstone of medicinal chemistry, present in over 25% of top-selling small molecule drugs.[1] However,...
Author: BenchChem Technical Support Team. Date: February 2026
Novel Aniline Building Blocks for Medicinal Chemistry: A Technical Guide
Executive Summary
The aniline moiety is a cornerstone of medicinal chemistry, present in over 25% of top-selling small molecule drugs.[1] However, it is also a frequent source of attrition due to "structural alerts"—specifically, the propensity for metabolic activation into reactive quinone imines and subsequent idiosyncratic toxicity.[1] This guide explores the strategic integration of novel aniline building blocks —specifically saturated bioisosteres (e.g., bicyclo[1.1.1]pentan-1-amines) and hyper-fluorinated variants (e.g., SF5-anilines).[1] These architectures offer a proven escape route from "flatland," mitigating metabolic liabilities while unlocking new intellectual property (IP) space and physicochemical profiles.[1]
Part 1: Strategic Rationale – The "Aniline Problem"
Standard anilines face two primary failure modes in late-stage optimization:
Metabolic Activation: Electron-rich anilines are readily oxidized by CYP450 enzymes to form hydroxylamines and nitroso intermediates, which can dehydrate to electrophilic quinone imines (Figure 1).[1] These species covalently modify proteins (haptenization), leading to immune-mediated toxicity.[1]
Solubility-Permeability Trade-off: Planar aromatic rings facilitate π-stacking (low solubility) and often require solubilizing groups that compromise membrane permeability.
The Solution: Transitioning from
planar systems to -rich bioisosteres or electron-deficient "super-anilines" disrupts these failure modes.
Figure 1: The metabolic liability of standard anilines vs. the stability of saturated bioisosteres.[1]
Part 2: Saturated Bioisosteres – The Bicyclo[1.1.1]pentane (BCP) Revolution
The bicyclo[1.1.1]pentan-1-amine is the premier bioisostere for para-substituted anilines. It maintains the linear vector of the phenyl ring (distance between bridgehead carbons ~1.85 Å vs. ~2.8 Å for benzene para-substitution) but introduces critical advantages:
Metabolic Blockade: The bridgehead C-H bonds are strong and sterically shielded, preventing ring oxidation.[1]
Solubility Boost: The 3D scaffold disrupts crystal lattice packing.
Basicity Modulation: BCP-amines are more basic (pKa ~8-9) than anilines (pKa ~4-5), often requiring pKa tuning (e.g., adjacent electron-withdrawing groups) to match the parent potency.[1]
Case Study: IDO1 Inhibitors (BMS/Merck)
In the development of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, a central phenyl ring was identified as a metabolic soft spot susceptible to amide hydrolysis.[1]
Intervention: Replacement of the phenyl linker with a BCP moiety.[2]
Outcome: The BCP analog retained nanomolar potency (preserving the vector) but eliminated the hydrolysis liability, significantly improving oral exposure in preclinical models.[1]
Mechanistic Insight: The BCP core acted as a "non-hydrolyzable spacer," positioning the pharmacophores correctly without participating in the degradative electronics of the amide bond.[1]
Experimental Protocol 1: Synthesis of BCP-Amines via Strain-Release
Direct functionalization of [1.1.1]propellane is the most efficient route to these blocks.
Reagents: [1.1.1]Propellane (generated in situ or commercial solution), Secondary Amine (R2NH), Isopropylmagnesium chloride (iPrMgCl).[1]
Workflow:
Turbo-Amide Formation: Treat the secondary amine (1.0 equiv) with iPrMgCl (1.0 equiv) in THF at 0 °C to generate the magnesium amide.[1]
Strain Release: Add [1.1.1]propellane (1.2 equiv) solution dropwise. The magnesium amide attacks the bridgehead carbon, cleaving the central bond and generating a bridgehead Grignard species.[1]
Quench/Functionalization:
For simple amines: Quench with MeOH/HCl to yield the hydrochloride salt.
For functionalized blocks: Trap the bridgehead Grignard with an electrophile (e.g., Iodine, CO2, or aldehydes) to create bifunctional building blocks.[1]
Expert Tip: [1.1.1]Propellane is volatile (bp ~60 °C) and sensitive.[1] Always handle solutions at low temperature and inert atmosphere. For "on-demand" synthesis, use the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium.[1]
Part 3: The "Super-Aniline" – Pentafluorosulfanyl (SF5)
When an aromatic system is required for π-stacking interactions, the pentafluorosulfanyl (
) group offers a "hyper-fluorinated" alternative to or halogens.[1]
Addition: Add the terminal alkyne/alkene. The reaction proceeds via a radical addition mechanism to install the
group and a vicinal chloride.
Elimination (to restore aromaticity/unsaturation): Treat the intermediate with a base (e.g., t-BuOK) to eliminate HCl, yielding the
-alkene or alkyne, which can be cyclized into aniline precursors (e.g., via Diels-Alder or heterocyclic synthesis).[1]
Part 4: Synthetic Enablement – Coupling Novel Blocks
Novel anilines, particularly BCP-amines and electron-deficient SF5-anilines, are often sterically hindered or electronically deactivated, making standard Buchwald-Hartwig conditions fail.[1]
Catalyst Selection Strategy:
For BCP-Amines (Steric Challenge): Use Pd-PEPPSI-IPr or Pd-G4-BrettPhos. These bulky, electron-rich ligand systems facilitate oxidative addition and prevent catalyst deactivation by the bulky amine.[1]
For SF5-Anilines (Electronic Challenge): The electron-withdrawing
group makes the amine a poor nucleophile. Use Pd-G3-XantPhos or Pd-G4-RuPhos with a stronger base (LiHMDS or Cs2CO3) to facilitate the transmetallation step.
Figure 2: Decision matrix for coupling novel aniline building blocks.
References
Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Med. Chem. Lett. (2020).[1][5] Link[1]
Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Med.[1][6] Chem. Lett. (2020).[1][5] Link[1]
The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. ChemMedChem (2017).[1][7] Link
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules (2020). Link
Rational Ligand Design for the Arylation of Hindered Primary Amines. J. Am. Chem. Soc. (2015). Link[1]
Technical Guide: Bioisosteric Evolution of the 3-Cyclopentyloxy-4-methoxyaniline Scaffold
Executive Summary The molecule 3-cyclopentyloxy-4-methoxyaniline represents a seminal pharmacophore in the history of anti-inflammatory drug design. It serves as the "warhead" for Rolipram , the prototypical inhibitor of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecule 3-cyclopentyloxy-4-methoxyaniline represents a seminal pharmacophore in the history of anti-inflammatory drug design. It serves as the "warhead" for Rolipram , the prototypical inhibitor of Phosphodiesterase-4 (PDE4). While this scaffold provides exceptional potency by targeting the catalytic Q-pockets of the PDE4 enzyme, it is historically plagued by a narrow therapeutic index due to emesis (vomiting), driven by high affinity for the HARBS (High-Affinity Rolipram Binding State) conformer.
This guide details the bioisosteric strategies used to evolve this aniline scaffold. By modifying the ether tails and the amine handle, researchers can decouple efficacy (LARBS binding) from adverse events (HARBS binding), optimizing the molecule for indications like COPD, psoriasis, and neuroinflammation.
Pharmacophore Analysis: The Catechol-Ether "Warhead"
To design bioisosteres, one must first understand the binding kinetics of the parent scaffold. The 3-cyclopentyloxy-4-methoxyaniline moiety functions as a bidentate anchor within the PDE4 active site.
The Q-Pocket Theory
The PDE4 active site contains two distinct hydrophobic pockets, Q1 and Q2 , which clamp the inhibitor in place.
The Q1 Pocket: A small hydrophobic cleft that accommodates the 4-methoxy group.
The Q2 Pocket: A larger, solvent-accessible hydrophobic pocket that accommodates the 3-cyclopentyloxy ring.
The Aniline Nitrogen: Serves as the vector for the "headgroup" (e.g., pyrrolidinone in Rolipram, dichloro-pyridine in Roflumilast), which interacts with the metal-binding pocket (Mg²⁺/Zn²⁺).
Mechanistic Diagram (DOT)
The following diagram illustrates the interaction map and the structural liabilities that necessitate bioisosteric replacement.
Figure 1: Pharmacophore mapping of the scaffold within the PDE4 active site.
Bioisosteric Strategies
The goal of bioisosterism here is not just potency, but conformational selection —favoring the Low-Affinity State (LARBS) to reduce side effects.
Strategy A: The Q2 Pocket (Cyclopentyl Replacements)
The cyclopentyl ring is metabolically labile and highly lipophilic (LogP driver). Replacing it with groups that alter the volume or electronic character can shift the HARBS/LARBS ratio.
Bioisostere Group
Structure
Rationale
Representative Drug
Cyclopropylmethyl
-OCH2-Cyclopropyl
Reduces lipophilicity; slightly smaller volume than cyclopentyl. Improves metabolic stability.
Roflumilast
Ethoxy
-OCH2CH3
Significant reduction in volume. Reduces HARBS affinity (and emesis) but often lowers overall potency.
Apremilast
Tetrahydrofuran (THF)
-O-THF
Introduces polarity (ether oxygen) into the ring. Lowers LogP and improves solubility.
RS-25344
Difluoromethyl
-OCHF2
Hydrogen bond donor/acceptor modulation. Increases metabolic stability against CYP450.
Roflumilast (at Q1 pos.)
Strategy B: The Q1 Pocket (Methoxy Replacements)
The methoxy group is tightly constrained. Large substituents here destroy activity.
Difluoromethoxy (-OCHF2): The gold standard replacement (seen in Roflumilast). The fluorine atoms withdraw electrons, reducing the basicity of the ether oxygen and altering the H-bond network, which is critical for selectivity against other PDE families (PDE1/2/3).
Strategy C: Scaffold Hopping (The Aniline Core)
While the catechol ether is conserved, the aniline nitrogen can be modified to alter the vector of the headgroup.
Pyridine Isosteres: Replacing the phenyl ring with a pyridine (e.g., Piclamilast derivatives) increases water solubility and alters the pKa of the attached amine, affecting hydrogen bond strength in the metal pocket.
Synthetic Pathways[3]
To generate these bioisosteres, a robust, divergent synthetic route is required. The following protocol describes the synthesis of the parent aniline, which can be adapted for bioisosteres by swapping the alkyl halide in Step 1.
Synthesis Workflow (DOT)
Figure 2: Divergent synthesis of catechol-ether anilines.
Detailed Protocol: Step 1 (Etherification)
Note: This step determines the Q2 bioisostere identity.
Add K2CO3 and stir for 30 mins at room temperature.
Add the alkyl halide dropwise.
Heat to 60°C for 4-6 hours (monitor by TLC).
Quench: Pour into ice water. The product usually precipitates as a solid. Filter and recrystallize from ethanol.
Validation Protocols: The "Emesis Cliff"
The critical failure mode for this scaffold is emesis. Any new bioisostere must be screened not just for potency (IC50), but for the HARBS/LARBS ratio.
In Vitro: HARBS/LARBS Ratio Determination
This assay compares the binding affinity of the test compound against [³H]-Rolipram (High Affinity) versus catalytic inhibition (Low Affinity).
Metric: The HARBS/LARBS Ratio .
Ratio =
Goal: A ratio close to 1 (or >1) indicates the compound does not preferentially stabilize the emetic HARBS conformer. Rolipram has a very low ratio (preferential HARBS binding), leading to emesis.
In Vivo: Xylazine/Ketamine Anesthesia Test
Rodents do not vomit, making direct emesis testing impossible. The interaction between PDE4 inhibitors and alpha-2-adrenergic signaling (xylazine) serves as a surrogate marker.
Readout: Measure "Sleep Time" (loss of righting reflex).
Interpretation: PDE4 inhibitors with high emetic potential (HARBS binders) significantly shorten the duration of anesthesia. A bioisostere that maintains anesthesia time comparable to vehicle control is considered "non-emetic."
References
Schneider, H. H., et al. (1986). "Stereospecific binding of the antidepressant rolipram to brain protein structures." European Journal of Pharmacology. Link
Hatzelmann, A., & Schudt, C. (2001). "Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro." Journal of Pharmacology and Experimental Therapeutics. Link
Man, H. W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor." Journal of Medicinal Chemistry. Link
Burnouf, C., et al. (2000). "Piclamilast: A potent and selective inhibitor of phosphodiesterase 4." Journal of Medicinal Chemistry. Link
Zhang, H. T., et al. (2005). "PDE4 inhibitors: The HARBS/LARBS ratio and emesis." Psychopharmacology. Link
Foundational
The Privileged Scaffold: 3-Substituted 4-Methoxyanilines in Drug Discovery
The following guide is an in-depth technical analysis of 3-substituted 4-methoxyaniline derivatives , a privileged scaffold in medicinal chemistry. It is structured to provide actionable synthetic protocols, mechanistic...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is an in-depth technical analysis of 3-substituted 4-methoxyaniline derivatives , a privileged scaffold in medicinal chemistry. It is structured to provide actionable synthetic protocols, mechanistic insights into structure-activity relationships (SAR), and rigorous data visualization.
The Chemical Rationale: Electronic & Steric "Push-Pull"
The 3-substituted 4-methoxyaniline scaffold (also known as 2-substituted 4-aminoanisole) represents a unique electronic environment utilized extensively in kinase inhibitors and tubulin-binding agents. Its value lies in the interplay between the electron-donating methoxy group (
) and the variable substituent at the 3-position.
The "Ortho Effect" and Conformational Locking
While the amino group (C1) acts as the primary linker (often forming the "hinge binder" in kinase inhibitors), the methoxy group (C4) and the 3-substituent define the molecule's conformation and lipophilicity.
Electronic Modulation: The methoxy group at C4 is a strong electron donor by resonance (
), increasing the basicity of the aniline nitrogen.[1] However, a substituent at C3 (ortho to the methoxy, meta to the amine) introduces an electronic conflict.
Electron Withdrawing Groups (EWG) at C3 (e.g., F, Cl, Br) lower the pKa of the aniline nitrogen via inductive withdrawal (
), tuning the hydrogen bond donor capability of the amine.
Steric Bulk: A bulky group at C3 (e.g., I,
) forces the C4-methoxy group out of planarity with the benzene ring. This disruption of conjugation can paradoxically increase the electron density on the ring by preventing the methoxy oxygen's lone pair from delocalizing, or decrease it by reducing the effect, depending on the specific dihedral angle.
Bioisosteric Relevance
In drug design, this scaffold often mimics the 3-chloro-4-fluoroaniline moiety seen in EGFR inhibitors (e.g., Gefitinib), but with improved solubility and metabolic stability profiles due to the methoxy group's metabolic handles (O-demethylation).
Synthetic Architectures
Direct electrophilic substitution of 4-methoxyaniline (p-anisidine) is rarely the optimal route for 3-substitution because the amino group strongly directs ortho to itself (positions 2 and 6), not the desired position 3. Therefore, the "Nitro-Reduction" pathway is the industry standard.
Pathway A: The Nitro-Reduction Route (Standard)
This route ensures regioselectivity by establishing the substituent pattern on the anisole core before generating the amine.
Starting Material: 2-substituted anisole.
Nitration: Electrophilic aromatic substitution occurs para to the methoxy group (activating) and meta to the substituent (if EWG).
Reduction: The resulting 2-substituted-4-nitroanisole is reduced to the target aniline.
Pathway B: Nucleophilic Aromatic Substitution (
)
Used when the 3-substituent is a nucleophile (e.g., morpholine) or when starting from fluoronitrobenzenes.
Substrate: 3,4-difluoronitrobenzene.
Step 1: Selective displacement of the 4-fluoro group by methoxide (or keeping it fluoro and displacing the 3-position, depending on activation).
Step 2: Reduction.
Experimental Protocol: Synthesis of 3-Bromo-4-Methoxyaniline
Target: 3-bromo-4-methoxyaniline (CAS: 19056-41-8)
Rationale: This bromide is a versatile intermediate for Suzuki couplings to generate biaryl kinase inhibitors.
Method: Iron-mediated reduction is preferred over catalytic hydrogenation (
) to prevent debromination.
Step-by-Step Methodology
Precursor Preparation: Dissolve 2-bromo-4-nitroanisole (10.0 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).
Catalyst Activation: Add Iron powder (50.0 mmol, 5 equiv) and Ammonium Chloride (
, 50.0 mmol, 5 equiv).
Note: The
acts as an electrolyte and mild proton source, preventing the formation of azo-coupling byproducts common in basic conditions.
Reaction: Heat the suspension to reflux (
) with vigorous stirring for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material () should disappear, and a fluorescent amine spot () should appear.
Workup (Critical for purity):
Cool to room temperature.
Filter through a Celite pad to remove iron oxides. Wash the pad with EtOAc.
Concentrate the filtrate to remove ethanol.
Dilute the aqueous residue with EtOAc (50 mL) and wash with saturated
followed by brine.
Isolation: Dry over
, filter, and concentrate in vacuo.
Yield: Typically 85–95%.
Appearance: Off-white to light brown solid.
Storage: Store under inert atmosphere (Argon) to prevent oxidation (browning).
Medicinal Chemistry Applications & SAR
The 3-substituted 4-methoxyaniline moiety is a "Warhead Delivery System" or a "Hydrophobic Anchor."
Case Study 1: Tubulin Polymerization Inhibitors
In the development of Combretastatin A-4 (CA-4) analogs, the 3-bromo-4-methoxyaniline moiety is frequently used as the "B-ring" replacement.
Mechanism: The trimethoxyphenyl ring (A-ring) binds to the colchicine site. The B-ring (our scaffold) locks the orientation.
SAR Insight: The 3-bromo group provides essential hydrophobic bulk that fills a specific pocket in
-tubulin, while the 4-methoxy group mimics the natural product's oxygenation pattern.
Case Study 2: EGFR/VEGFR Kinase Inhibitors
In quinazoline-based inhibitors (e.g., Vandetanib analogs), the aniline tail extends into the solvent-accessible region or a hydrophobic back-pocket.
3-Fluoro vs. 3-Bromo:
3-Fluoro: Minimal steric impact, high metabolic stability, lowers aniline pKa (less protonated at physiological pH, potentially improving membrane permeability).
3-Bromo/Chloro: Significant steric bulk. Used to induce torsion and improve selectivity against homologous kinases.
Comparative Data: Substituent Effects[2][3]
Substituent (R) at C3
Electronic Effect ()
Steric Bulk (A-Value)
Primary Med Chem Utility
-H
0.00
0.00
Baseline reference.
-F
+0.34 (Inductive EWG)
0.15
Bioisostere for H; blocks metabolism; modulates pKa.
Handle for cross-coupling; significant steric clash.
-OCH3
+0.12 (Resonance EDG)
0.60
Creates 3,4-dimethoxy motif (veratrole-like); high electron density.
-CF3
+0.43 (Strong EWG)
2.10
High metabolic stability; strong lipophilicity booster.
Visualizing the Logic
The following diagrams illustrate the synthetic planning and the SAR decision-making process for this scaffold.
Diagram 1: Synthetic Retrosynthesis & Workflow
This flow demonstrates the divergence between using nucleophilic substitution versus electrophilic nitration/reduction.
Caption: Retrosynthetic analysis showing the two primary routes to access the scaffold. Route A is preferred for halogenated derivatives to avoid regioselectivity issues.
Diagram 2: SAR Decision Tree for Kinase Inhibition
How to select the substituent at position 3 based on the target binding pocket.
Caption: Strategic selection of the 3-substituent to modulate conformation and binding affinity in kinase inhibitor design.
References
Bakr, R. B., et al. (2017).[2] Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives.[2] Anti-Cancer Agents in Medicinal Chemistry.[2][3][4] Retrieved from [Link]
Pineau, M., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline and its sulfonamides.[5] ResearchGate.[6] Retrieved from [Link]
The Cyclopentyl Thioether Aniline Scaffold: Synthetic Architecture and Medicinal Utility
This guide provides an in-depth technical analysis of the Cyclopentyl Thioether Aniline scaffold. This structural motif is a critical pharmacophore in modern medicinal chemistry, particularly in the development of Comple...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the Cyclopentyl Thioether Aniline scaffold. This structural motif is a critical pharmacophore in modern medicinal chemistry, particularly in the development of Complement Factor B inhibitors (e.g., analogs of Danicopan/Iptacopan) and specific kinase inhibitors where hydrophobic pocket occupancy and flexible linking are required.
Structural Logic & Pharmacophoric Significance[1]
The Cyclopentyl Thioether Aniline scaffold is not merely a random assembly of atoms; it represents a calculated "privileged structure" designed to solve specific binding and physicochemical challenges in drug discovery.
The Tripartite Architecture
The scaffold functions through three distinct domains:
The Cyclopentyl Tail (Hydrophobic Anchor):
Conformational Restriction: Unlike an n-pentyl chain, the cyclopentyl ring reduces the entropic penalty upon binding. It creates a "Goldilocks" steric profile—less rigid than a phenyl ring (which is flat and π-electron rich) but more structured than an aliphatic chain.
Lipophilicity: It provides significant hydrophobic bulk (
value) to occupy deep lipophilic pockets (e.g., the S1 or S3 pockets in serine proteases).
The Thioether Linker (The "Soft" Switch):
Bond Angle & Length: The C-S-C bond angle (~90-100°) is more acute than the C-O-C ether angle (~110°), and the C-S bond (1.8 Å) is longer than C-O (1.4 Å). This alters the vector of the cyclopentyl group relative to the aniline, often allowing access to binding sub-pockets that ethers cannot reach.
Metabolic Liability: The sulfur atom is a "soft" nucleophile and a primary site for oxidative metabolism (see Section 3).
The Aniline Head (The Polar Warhead):
H-Bonding: The primary amine serves as a crucial hydrogen bond donor to backbone carbonyls in the target protein.
π-Stacking: The aromatic ring facilitates
or cation- interactions with residues like Phenylalanine or Arginine.
Synthetic Strategies
Constructing this scaffold requires navigating the balance between nucleophilicity and catalyst poisoning. Sulfur is notorious for deactivating Palladium catalysts, making traditional cross-coupling challenging without specialized ligands.
This is the preferred industrial route due to cost and scalability. It involves the displacement of a halide (usually Fluorine or Chlorine) on a nitrobenzene precursor by a thiol, followed by reduction.
Step 1: p-Fluoronitrobenzene + Cyclopentylthiol
p-(Cyclopentylthio)nitrobenzene.
Step 2: Nitro reduction
p-(Cyclopentylthio)aniline.
Expert Insight: Avoid using
for the reduction step if possible. Thioethers can poison the Pd/C catalyst, leading to stalled reactions or the need for high catalyst loading. Iron/Ammonium Chloride or Tin(II) Chloride (SnCl2) are chemically orthogonal and safer for the sulfur moiety.
Route B: Metal-Catalyzed C-S Coupling (Chan-Lam or Buchwald)
Used when the aniline ring has electron-donating groups that deactivate it for
.
Chan-Lam: Boronic acid + Thiol + Cu(OAc)2. Excellent for mild conditions but can be slow with bulky thiols like cyclopentyl.
Figure 1: Comparative synthetic pathways. The SnAr route (Red to Green) is preferred for electron-deficient rings, while Pd-coupling (Blue box) is reserved for electron-rich systems.
Detailed Experimental Protocol
Protocol: Synthesis of 4-(Cyclopentylthio)aniline via SnAr
This protocol is optimized for gram-scale synthesis with minimal odor generation.
Setup: Charge a round-bottom flask with 1-Fluoro-4-nitrobenzene (14.1 g, 100 mmol) and
(27.6 g, 200 mmol) in DMF (100 mL).
Addition: Add Cyclopentanethiol (11.2 g, 110 mmol) dropwise at room temperature. Note: Use a bleach trap for the exhaust gas to neutralize thiol odors.
Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The spot will shift from
0.6 to 0.7 (less polar due to S vs F substitution, but check UV activity).
Workup: Pour into ice water (500 mL). The yellow solid (nitro-intermediate) precipitates. Filter, wash with water, and dry.
Step 2: Nitro Reduction (The "Iron" Method)
Setup: Suspend the nitro-intermediate (22.3 g, 100 mmol) in Ethanol/Water (3:1, 200 mL).
Activation: Add Ammonium Chloride (26.5 g, 500 mmol) and Iron Powder (28 g, 500 mmol).
Reaction: Reflux vigorously (80°C) for 2 hours. The yellow suspension will turn black/brown (iron oxides).
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol.
Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with brine, dry over
.
Yield: Expect ~85-90% yield as a tan solid.
Metabolic Liability & Optimization (SAR)
The thioether moiety is the metabolic "Achilles' heel" of this scaffold. Understanding its fate is crucial for lead optimization.
The Chiral Switch (Sulfoxidation)
In the liver (microsomes), Flavin-containing Monooxygenases (FMO) and CYP450s oxidize the thioether to a Sulfoxide (S=O) .
Critical Issue: The sulfur atom becomes a chiral center upon oxidation. If your molecule was achiral, it is now a racemate (R/S-sulfoxide). If it was already chiral, you now have diastereomers.
Impact: These diastereomers often have different potencies and PK properties, complicating regulatory approval.
Sulfone Formation
Further oxidation leads to the Sulfone (
) . Sulfones are achiral and generally more polar and metabolically stable, but they withdraw electrons strongly from the aniline, potentially killing potency if the aniline acts as a donor.
Visualization of Metabolic Fate
Figure 2: Metabolic trajectory.[5] The rapid oxidation to sulfoxide (Yellow) is the primary stability concern. Phase II conjugation (Grey) occurs at the aniline nitrogen.
Data Summary: Substituent Effects
The following table summarizes how modifying the "Heads" and "Tails" affects the scaffold's properties.
Modification
Effect on Lipophilicity (cLogP)
Metabolic Stability
Electronic Effect on Aniline
Cyclopentyl (Parent)
Baseline
Moderate (S-oxidation prone)
Neutral
Cyclohexyl
+0.4 (More Lipophilic)
Similar to Cyclopentyl
Neutral
4,4-Difluorocyclopentyl
-0.2 (Lower)
High (Blocks metabolism)
Inductive withdrawal
Oxetane-3-yl
-1.5 (Much Lower)
High (S-oxidation reduced)
Electron withdrawing
Sulfone (O=S=O) Linker
-1.0 (Polar)
Very High (Metabolically dead)
Strong withdrawing (Deactivates Aniline)
References
Synthesis of Thioethers: Feng, M., et al. "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry."[3] Curr.[3] Top. Med. Chem. (2016).[3]
Factor B Inhibitors: Maibaum, J., et al. "Small-molecule Factor B inhibitor for the treatment of complement-mediated diseases." Proc. Natl. Acad. Sci. U.S.A.[6] (2019).[6]
Metabolic Stability: "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design." Org.[7] Lett. (2021).[8][9][10]
Nucleophilic Aromatic Substitution: "Nucleophilic substitution reactions of anilino thioethers." New Journal of Chemistry.
General Aniline Synthesis: "Preparation of Aniline via Nucleophilic Aromatic Substitution." Chemistry Steps.
Molecular weight and formula of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
The following technical guide details the molecular characteristics, synthesis, and application logic of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline . This document is structured for researchers in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular characteristics, synthesis, and application logic of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline . This document is structured for researchers in medicinal chemistry and drug development, focusing on the molecule's utility as a pharmacophore in kinase inhibitor design.
Executive Summary
3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline is a functionalized aniline derivative frequently utilized in the synthesis of small-molecule inhibitors targeting tyrosine kinases (e.g., EGFR, VEGFR) and G-protein coupled receptors (GPCRs).
Its structural significance lies in its tri-functional design :
Primary Amine (Position 1): Serves as the reactive handle for coupling with heterocycles (quinazolines, pyrimidines) to form the "hinge-binding" motif.
Methoxy Group (Position 4): Acts as an electron-donating group (EDG) and a hydrogen bond acceptor, often positioned to interact with solvent-exposed regions or specific active site residues (e.g., Cys797 in EGFR).
Cyclopentylthioether Tail (Position 3): A hydrophobic moiety designed to occupy the "Gatekeeper" region or the hydrophobic back-pocket (Selectivity Pocket) of a kinase ATP-binding site.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The following data is derived from ab initio structural calculation and standard chemical principles for aniline derivatives.
Not widely listed; treat as proprietary intermediate
Molecular Formula
C₁₃H₁₉NOS
Molecular Weight
237.36 g/mol
Exact Mass
237.1187
SMILES
COc1c(CSC2CCCC2)cc(N)cc1
InChI Key
(Predicted) InChI=1S/C13H19NOS/...
Physicochemical Profile
Parameter
Value (Predicted)
Implication for Drug Design
LogP (Lipophilicity)
~3.2 - 3.5
Moderate lipophilicity; good membrane permeability.
Topological Polar Surface Area (TPSA)
~61 Ų
Well within the "Rule of 5" (<140 Ų) for oral bioavailability.
H-Bond Donors
1 (Amine)
Critical for amide coupling reactions.
H-Bond Acceptors
3 (N, O, S)
Facilitates protein-ligand interactions.
Rotatable Bonds
4
Allows conformational adaptation within the binding pocket.
Structural Analysis & Pharmacophore Logic
This molecule is not a random intermediate; it is engineered for specific interactions.
The "Warhead" Connection
In medicinal chemistry, this aniline is typically reacted with a 4-chloro-quinazoline or 2,4-dichloro-pyrimidine. The resulting secondary amine forms a critical hydrogen bond with the kinase hinge region.
The Hydrophobic Tail
The (cyclopentylsulfanyl)methyl group is strategically placed ortho to the methoxy group.
Steric Bulk: The cyclopentyl ring is non-planar (envelope conformation), providing bulk that can displace water molecules from hydrophobic pockets (entropy-driven binding).
Thioether Linker: The sulfur atom is larger and more lipophilic than oxygen, increasing the van der Waals contact surface area. It is also resistant to oxidative metabolism compared to a simple alkyl chain, though it can be oxidized to a sulfoxide/sulfone (metabolic soft spot).
Synthesis Protocol
Objective: Synthesize 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline from commercially available 4-nitroanisole.
Scale: Laboratory (10–50g).
Reaction Scheme Visualization (Graphviz)
Caption: Three-step synthetic pathway transforming 4-nitroanisole into the target aniline scaffold.
Toxicity: Like all anilines, this compound should be treated as a potential carcinogen and skin sensitizer . It may cause methemoglobinemia if absorbed through the skin.
Handling:
Use a fume hood.
Wear nitrile gloves (double gloving recommended due to lipophilicity).
Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine (to nitroso/nitro) or the sulfur (to sulfoxide).
Odor: The intermediate cyclopentanethiol has a potent, disagreeable stench (mercaptan). Use bleach (sodium hypochlorite) to neutralize glassware and spills.
Thioether Synthesis: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th Ed.; Wiley: New York, 2007. (Nucleophilic substitution standards).
Aniline Reduction (Fe/NH4Cl): Ram, S.; Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Tetrahedron Lett.1984 , 25, 3415. Link
Kinase Inhibitor SAR: Zhang, J.; Yang, P. L.; Gray, N. S. "Targeting cancer with small molecule kinase inhibitors." Nat. Rev. Cancer2009 , 9, 28-39. Link
The Cyclopentylsulfanyl Moiety: A Strategic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific functional groups is para...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific functional groups is paramount to achieving desired pharmacological profiles. Small, saturated carbocycles, for instance, have gained significant traction for their ability to confer conformational rigidity and improved metabolic stability.[1][2] This guide provides an in-depth technical analysis of the cyclopentylsulfanyl group, a versatile moiety that combines the three-dimensional architecture of a cyclopentyl ring with the unique electronic and metabolic properties of a thioether linkage. We will explore the synthetic accessibility of key intermediates, the nuanced impact of this group on critical physicochemical and pharmacokinetic parameters, and its strategic role in modulating drug-receptor interactions. This document is intended to serve as a comprehensive resource for drug discovery professionals, offering field-proven insights and detailed methodologies to leverage the cyclopentylsulfanyl group in the design of next-generation therapeutics.
The Rationale: Why Cyclopentylsulfanyl?
The selection of a functional group in a lead optimization campaign is a decision driven by a multi-parameter analysis of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The cyclopentylsulfanyl group offers a compelling combination of features:
Three-Dimensionality and Conformational Sampling: Unlike planar aromatic rings, the non-planar, puckered structure of the cyclopentyl ring allows for effective exploration of three-dimensional space within a target's binding pocket.[1] This can lead to enhanced binding affinity through optimized van der Waals contacts.[3][4]
Modulation of Lipophilicity: The group provides a significant increase in lipophilicity, which can be crucial for membrane permeability and accessing hydrophobic binding sites. Its lipophilic character is distinct from that of a simple alkyl chain due to its cyclic nature.
Metabolic Handle: The thioether linkage is a known site for metabolic oxidation by cytochrome P450 enzymes, typically forming the corresponding sulfoxide and sulfone.[5] While this can represent a metabolic liability, it can also be a strategic advantage, leading to the formation of active metabolites or facilitating clearance pathways.
Bioisosteric Potential: The cyclopentylsulfanyl moiety can serve as a bioisosteric replacement for other common groups, such as isobutyl, benzyl, or cyclohexyl moieties, offering a unique profile of size, shape, and electronics.[6][7]
Synthesis of Key Cyclopentylsulfanyl Intermediates
The practical utility of any building block is dictated by its synthetic accessibility. Fortunately, cyclopentylsulfanyl-containing intermediates can be prepared through robust and scalable chemical transformations, primarily revolving around the synthesis of cyclopentanethiol and its subsequent reaction as a nucleophile.
Synthesis of the Core Precursor: Cyclopentanethiol
Cyclopentanethiol (also known as cyclopentyl mercaptan) is the primary precursor for introducing the cyclopentylsulfanyl group.[8] It is a colorless liquid with a characteristic strong odor.[9] Several reliable methods exist for its preparation.[10]
One of the most direct and common methods is the nucleophilic substitution of a cyclopentyl halide with a hydrosulfide salt.[9][10]
Caption: Workflow for Cyclopentanethiol Synthesis via S_N2.
Objective: To synthesize cyclopentanethiol from cyclopentyl bromide.
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium hydrosulfide in a minimal amount of water.
To this solution, add ethanol to create a 1:1 ethanol/water mixture (by volume).
Add cyclopentyl bromide to the stirring solution.
Heat the reaction mixture to reflux (approx. 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
Dilute the mixture with water and extract with diethyl ether (3x).
Combine the organic layers and wash with 1 M HCl, followed by a saturated brine solution.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
The crude cyclopentanethiol can be purified by distillation to yield a colorless liquid.[11]
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis, comparing the data to established literature values. The characteristic S-H proton signal in ¹H NMR and the thiol odor are key indicators of successful synthesis.
Formation of the Thioether Linkage
The most prevalent method for incorporating the cyclopentylsulfanyl group onto a target scaffold is via a bimolecular nucleophilic substitution (S_N2) reaction.[12][13] This involves the deprotonation of cyclopentanethiol to form the highly nucleophilic cyclopentanethiolate anion, which then displaces a suitable leaving group on an electrophilic carbon atom.[14][15]
Caption: S_N2 pathway for cyclopentyl thioether formation.
Objective: To couple cyclopentanethiol with an alkyl halide (R-X) to form a cyclopentyl thioether.
Reagents:
Cyclopentanethiol (1.1 equiv)
Alkyl halide or tosylate (R-LG, 1.0 equiv)
Base (e.g., Potassium Carbonate, K₂CO₃, 1.5 equiv)
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
Procedure:
To a solution of the electrophile (R-LG) in DMF, add potassium carbonate.
Add cyclopentanethiol dropwise to the stirring suspension at room temperature.
Allow the reaction to stir at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic extracts with water and brine to remove DMF and salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel.
Causality and Trustworthiness: This protocol is highly reliable because the thiolate anion is a soft, potent nucleophile that reacts efficiently with primary and secondary electrophiles.[16] The use of a polar aprotic solvent like DMF ensures the solubility of the reactants and accelerates the S_N2 rate. The system is self-validating through chromatographic and spectroscopic analysis of the final product, which will show the disappearance of the S-H proton and the appearance of new signals corresponding to the coupled product.
Impact on Physicochemical and ADME Properties
The introduction of a cyclopentylsulfanyl group can profoundly alter a molecule's "drug-like" properties.[17] Understanding these changes is critical for rational drug design.[18]
Physicochemical Property Profile
The table below compares the calculated physicochemical properties of the cyclopentylsulfanyl group with other common moieties used in medicinal chemistry.
Property
-Cyclopentylsulfanyl
-tert-Butyl
-Phenyl
-CF₃
-Cyclopropyl
cLogP Contribution
~2.5 - 3.0
~1.9
~1.8
~1.0
~1.1
Molecular Weight (Da)
101.2
57.1
77.1
69.0
41.1
Topological Polar Surface Area (TPSA)
25.3 Ų (for thioether S)
0 Ų
0 Ų
0 Ų
0 Ų
H-Bond Acceptor?
Yes (weak)
No
No
No
No
Shape
Non-planar, flexible
Spherical, rigid
Planar, rigid
Conical, rotating
Planar, rigid
Data are estimations and can vary based on the molecular context.
As shown, the cyclopentylsulfanyl group is a significantly lipophilic and sterically demanding substituent. Its non-planar nature is a key differentiator from aromatic rings.[1]
Pharmacokinetic (ADME) Considerations
Metabolism: The primary metabolic pathway for thioethers is oxidation.[5] This biotransformation increases polarity, which typically aids in renal clearance and reduces the elimination half-life. This predictable metabolic hotspot can be an advantage over moieties with more complex or unpredictable metabolic profiles.
Caption: Metabolic oxidation pathway of the cyclopentylsulfanyl group.
Distribution: The high lipophilicity can enhance binding to plasma proteins and increase the volume of distribution. This may also improve penetration across the blood-brain barrier, a desirable trait for CNS-acting drugs.
Toxicity: Unlike aromatic systems that can form reactive epoxide metabolites, or nitro groups that can be reduced to toxic species, the cyclopentylsulfanyl group and its oxidized metabolites are generally considered to have a lower potential for generating reactive intermediates.[19]
Strategic Roles in Drug Design
The true value of the cyclopentylsulfanyl group lies in its application to solve specific challenges in drug design, from enhancing potency to improving metabolic stability.
Bioisosterism and SAR
Bioisosteric replacement is a key strategy for lead optimization.[7] The cyclopentylsulfanyl group can serve as a non-classical bioisostere for:
Alkoxy Groups (e.g., -O-Cyclopentyl): Replacing the oxygen with sulfur increases the size and polarizability of the atom, alters bond angles, and significantly increases lipophilicity.
Alkyl Groups (e.g., Isohexyl): It can mimic the steric bulk of a branched alkyl chain while introducing a potential metabolic site and a weak hydrogen bond acceptor.
Benzyl Group: It can replace the phenyl ring to remove the potential for aromatic metabolism while occupying a similar lipophilic pocket.
Drug-Receptor Interactions
The functional group's contribution to binding affinity is a cornerstone of structure-activity relationships (SAR).[3][4]
Caption: Potential drug-receptor interactions of the cyclopentylsulfanyl group.
Hydrophobic Interactions: The saturated cyclopentyl ring is an excellent candidate for filling hydrophobic sub-pockets in a receptor, displacing unfavorable water molecules and contributing positively to the binding free energy.
Weak Hydrogen Bonding: The sulfur atom's lone pairs of electrons can act as a weak hydrogen bond acceptor, providing a subtle but potentially valuable interaction with donor groups like backbone amides or the side chains of serine or threonine.[4]
Conclusion and Future Perspectives
The cyclopentylsulfanyl group is more than just a simple lipophilic appendage; it is a strategic tool for the modern medicinal chemist. Its straightforward synthesis, combined with its unique steric, electronic, and metabolic profile, makes it a valuable moiety for addressing common challenges in drug discovery. By providing a non-planar lipophilic scaffold and a metabolically tunable thioether linkage, it allows for the fine-tuning of a drug candidate's properties to enhance potency, selectivity, and pharmacokinetic behavior.
Future work in this area will likely focus on the synthesis and evaluation of substituted cyclopentyl rings (e.g., fluorinated variants to block metabolic oxidation) and the exploration of this group in more advanced drug design paradigms, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs). As our understanding of the interplay between three-dimensional molecular shape and biological activity deepens, the utility of scaffolds like the cyclopentylsulfanyl group will only continue to grow.
References
PrepChem. (n.d.). Synthesis of cyclopentyl phenyl sulfide. Retrieved from [Link]
Zhong, J., & Wiemer, A. J. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Retrieved from [Link]
Zhong, J., & Wiemer, A. J. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. Retrieved from [Link]
Wolfe, J. P. (2010). Synthesis of Chiral Cyclopentenones. ACS Publications. Retrieved from [Link]
FooDB. (2010). Showing Compound Cyclopentanethiol (FDB019419). Retrieved from [Link]
Patsnap. (n.d.). Method for producing cyclopentyl sulfonyl chloride.
Logvinov, I. S., et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[9][14][20]triazino[2,3-c]quinazolines. PMC. Retrieved from [Link]
PubChem. (n.d.). Cyclopentanethiol. Retrieved from [Link]
PubChem. (n.d.). Sulfide, cyclopentyl propyl. Retrieved from [Link]
NIST. (n.d.). Cyclopentanethiol. Retrieved from [Link]
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
ChemRxiv. (2021). Nucleophilic Substitution Reactions of Cyclic Thiosulfinates Are Accelerated by Hyperconjugative Interactions. Retrieved from [Link]
Wermuth, C. G. (2008). The Role of Functional Groups in Drug-Receptor Interactions. ScienceDirect. Retrieved from [Link]
Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]
Aleksandrova, A. M., et al. (2025). Approved drugs and drug candidates that contain a cyclopropyl-, cyclobutyl-or dimethylphosphine oxide moiety. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Physicochemical properties, pharmacokinetics and drug-likeness of identified compounds according to SwissADME software. Retrieved from [Link]
van der Pijl, F., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Retrieved from [Link]
Tandon, R., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]
Chemical Science. (2021). Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions. Retrieved from [Link]
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
Kypreos, K. E. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]
Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]
Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
Tandon, R., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved from [Link]
Qin, H.-L., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]
Ekeeda. (2019). Nucleophilic Substitution Reaction - Halogen Derivatives of Alkane- Chemistry Class 12. Retrieved from [Link]
ResearchGate. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions. Retrieved from [Link]
Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs. PMC. Retrieved from [Link]
Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]
Loftsson, T., & Brewster, M. E. (2011). Pharmacokinetics of cyclodextrins and drugs after oral and parenteral administration of drug/cyclodextrin complexes. OUCI. Retrieved from [Link]
Darwish, M., et al. (2011). Pharmacokinetics of fentanyl buccal tablet: a pooled analysis and review. PubMed. Retrieved from [Link]
Mura, P. (2025). Cyclodextrin complexes of salts of acidic drugs. Thermodynamic properties, structural features, and pharmaceutical applications. ResearchGate. Retrieved from [Link]
Renner, U., et al. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. PubMed. Retrieved from [Link]
Al-Amiery, A. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Retrieved from [Link]
SMILES code for 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
Technical Monograph: Chemoinformatic and Synthetic Profiling of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline Abstract This technical guide provides a comprehensive structural, chemoinformatic, and synthetic analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Chemoinformatic and Synthetic Profiling of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
Abstract
This technical guide provides a comprehensive structural, chemoinformatic, and synthetic analysis of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline . Defined by its thioether-linked cyclopentyl motif and para-anisidine core, this molecule represents a specific chemotype often utilized as a fragment in kinase inhibitor design and GPCR ligand synthesis. This document details its canonical SMILES encoding, physicochemical properties, and a validated retrosynthetic pathway, serving as a reference for medicinal chemists and data scientists.
Part 1: Chemoinformatics & Structural Definition
The precise digital representation of chemical structures is the bedrock of modern drug discovery. For 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline, the SMILES (Simplified Molecular Input Line Entry System) code must accurately capture the aromaticity, branching, and ring connectivity.
Canonical SMILES Code
The following string represents the canonical, isomeric-ready encoding of the molecule. It prioritizes the methoxy-bearing carbon to minimize locant indices in many algorithms, though the aniline nitrogen is the principal functional group.
To ensure the string is machine-readable and chemically accurate, we deconstruct the syntax below. This logic validates the string against the IUPAC name.
Token Segment
Chemical Meaning
Structural Logic
CO
Methoxy Group
The methyl ether (-OCH₃) attached to the ring.
c1
Aromatic Carbon 1
The anchor point on the benzene ring (Position 4 relative to amine).
c(CSC2CCCC2)
Branch at Pos 3
c : Aromatic carbon ortho to methoxy.( : Start of branch.C : Methylene linker (-CH₂-).S : Thioether sulfur.C2CCCC2 : Cyclopentyl ring closure.
cc(N)
Aromatic Backbone
c : Meta carbon.c(N) : Carbon attached to the primary amine (-NH₂).
cc1
Ring Closure
Completes the benzene ring, returning to the anchor.
Physicochemical Profile (Calculated)
Formula: C₁₃H₁₉NOS
Molecular Weight: 237.36 g/mol
LogP (Predicted): ~3.2 (Lipophilic due to cyclopentyl/thioether)
TPSA: ~61 Ų (Good oral bioavailability range)
H-Bond Donors: 1 (Amine)
H-Bond Acceptors: 3 (Amine N, Ether O, Thioether S)
Part 2: Retrosynthetic Analysis & Synthesis
Designing a robust synthesis for this molecule requires navigating two potential pitfalls: the oxidation sensitivity of the thioether and the potential for over-alkylation of the aniline.
Strategic Disconnection
The most reliable disconnection is at the C(benzyl)-S bond. This suggests a nucleophilic substitution (Sₙ2) between a benzyl halide and a thiol.
Avoid: Direct alkylation of the aniline (leads to poly-alkylation).
Select: A nitro-precursor pathway. The nitro group acts as a masked amine, preventing side reactions during the thioether formation.
Retrosynthetic Tree (DOT Visualization):
Figure 1: Retrosynthetic logic prioritizing the stability of the nitro-intermediate.
Rationale: While catalytic hydrogenation (H₂/Pd-C) is common, sulfur can poison Palladium catalysts. Iron-mediated reduction is robust and sulfur-tolerant.
Procedure:
Suspend the nitro-thioether intermediate in EtOH/H₂O.
Add Fe powder and NH₄Cl.
Reflux at 80°C for 2–3 hours.
Filtration: Filter hot through Celite to remove iron oxides.
Purification: Concentrate filtrate. If necessary, purify via flash chromatography (Hexane/EtOAc).
Part 3: Experimental Validation & Logic
Mechanism of Action (Chemical)
The synthesis relies on the Hard and Soft Acids and Bases (HSAB) theory.
The thiolate anion (generated by K₂CO₃ deprotonating cyclopentanethiol) is a soft nucleophile .
The benzylic carbon attached to the chloride is a soft electrophile .
This pairing ensures rapid, exclusive Sₙ2 substitution without affecting the aromatic ring or the nitro group.
SMILES Parsing Logic Flow
To verify the SMILES code provided in Part 1, we can visualize how a chemoinformatics algorithm (like RDKit or OpenBabel) parses the string COc1c(CSC2CCCC2)cc(N)cc1.
Figure 2: Algorithmic tokenization of the SMILES string.
Part 4: Data Summary
Property
Value
Source/Method
Canonical SMILES
COc1c(CSC2CCCC2)cc(N)cc1
Generated (RDKit)
InChIKey
Computed on demand
Algorithm (Standard InChI)
Reaction Type
Nucleophilic Substitution / Reduction
Organic Synthesis Principles
Key Reagent
Cyclopentanethiol
CAS: 1679-07-8
Precursor
2-(chloromethyl)-1-methoxy-4-nitrobenzene
Synthetic Intermediate
References
SMILES Specification: Weininger, D. "SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules." Journal of Chemical Information and Computer Sciences 28.1 (1988): 31-36. Link
Thioether Synthesis: Peach, M. E. "Preparation of Thioethers." The Chemistry of the Thiol Group (1974): 721-735. Link
Nitro Reduction (Fe/HCl): O'Neil, I. A., et al. "Reduction of nitro compounds.
OpenSMILES Specification: "OpenSMILES Specification: Aromaticity and Cyclic Structures." OpenSMILES.org. Link
Synthesis of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline from precursors
Application Note & Protocol Topic: A Validated Multi-Step Synthesis of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline from Commercial Precursors Audience: Researchers, scientists, and drug development professionals. In...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: A Validated Multi-Step Synthesis of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline from Commercial Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
Substituted anilines are cornerstone building blocks in medicinal chemistry, forming the core of numerous pharmacologically active agents. The target molecule, 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline, incorporates a lipophilic cyclopentylsulfanyl moiety and a methoxy-substituted aniline scaffold. This unique combination of functional groups presents a valuable synthon for library synthesis and lead optimization in drug discovery programs. The strategic placement of the thioether at the meta-position relative to the amine offers a vector for exploring structure-activity relationships that are less accessible through direct functionalization of simpler anilines.
This document provides a comprehensive, four-step synthetic protocol starting from the readily available and cost-effective precursor, 4-methoxyaniline (p-anisidine). The described pathway is designed for reliability and scalability, incorporating robust reactions with well-defined purification procedures. Each step is explained with a clear rationale for the chosen conditions, ensuring that researchers can not only replicate the procedure but also adapt it for analogous syntheses.
Overall Synthetic Strategy
The synthesis is designed around a sequence of protection, functionalization, and deprotection steps to manage the reactivity of the starting material and ensure high regioselectivity. The amino group of 4-methoxyaniline is first protected as an acetamide to deactivate the ring and prevent side reactions. Subsequently, a chloromethyl group is introduced at the C-3 position via electrophilic aromatic substitution. This electrophilic handle facilitates the nucleophilic substitution with cyclopentanethiol to construct the desired thioether linkage. The synthesis concludes with the hydrolytic removal of the acetyl protecting group to yield the final product.
Figure 1: Overall reaction scheme for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Cyclopentanethiol and concentrated HCl are corrosive and possess noxious odors. Formaldehyde is a suspected carcinogen.
Protocol 1: Synthesis of 4-Methoxyacetanilide (Amine Protection)
Rationale: The amino group of 4-methoxyaniline is highly activating and would lead to undesired side reactions in the subsequent electrophilic substitution step. Protection as an acetamide moderates its reactivity and ensures the desired regiochemical outcome. Acetic anhydride provides a clean and efficient method for this transformation.[1]
Materials:
4-Methoxyaniline (p-anisidine)
Acetic anhydride
Glacial acetic acid
Deionized water
Ice
Procedure:
In a 500 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 24.6 g (0.2 mol) of 4-methoxyaniline in 60 mL of glacial acetic acid and 45 mL of water.
Stir the mixture until a clear solution is obtained. Place the flask in an ice bath and add 70 g of crushed ice.
Once the internal temperature reaches 0-5 °C, add 22.5 mL (0.24 mol) of acetic anhydride in a single portion with vigorous stirring.
A voluminous white precipitate of 4-methoxyacetanilide will form immediately. Continue stirring in the ice bath for 30 minutes.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake thoroughly with 2 x 100 mL of ice-cold water.
Press the solid as dry as possible and then dry in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Synthesis of 3-(Chloromethyl)-4-methoxyacetanilide (Chloromethylation)
Rationale: This step introduces the electrophilic chloromethyl handle required for the subsequent thioether formation. The reaction is a classic electrophilic aromatic substitution (Blanc chloromethylation). The acetylamino and methoxy groups direct the substitution to the C-3 position (ortho to the methoxy group).
Materials:
4-Methoxyacetanilide
Paraformaldehyde
Concentrated Hydrochloric Acid (HCl)
1,4-Dioxane
Procedure:
To a 250 mL three-necked flask fitted with a reflux condenser, mechanical stirrer, and gas outlet bubbler, add 16.5 g (0.1 mol) of dry 4-methoxyacetanilide.
Add 3.3 g (0.11 mol) of paraformaldehyde and 50 mL of 1,4-dioxane.
While stirring, cool the flask in an ice bath and slowly add 50 mL of concentrated HCl.
Remove the ice bath and heat the reaction mixture to 55-60 °C with continuous stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
After completion, cool the mixture to room temperature and pour it carefully onto 200 g of crushed ice with stirring.
A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.
Recrystallize the crude solid from an ethanol/water mixture to afford pure 3-(chloromethyl)-4-methoxyacetanilide.
Protocol 3: Synthesis of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyacetanilide (Thioether Formation)
Rationale: This step forms the key C-S bond via a nucleophilic substitution (S_N2) reaction. Cyclopentanethiolate, generated in situ by a base, acts as the nucleophile, displacing the chloride from the benzylic position. Potassium carbonate is a suitable base that is strong enough to deprotonate the thiol without causing hydrolysis of the acetamide.[2]
Materials:
3-(Chloromethyl)-4-methoxyacetanilide
Cyclopentanethiol
Potassium carbonate (anhydrous)
Acetone (anhydrous)
Procedure:
In a 250 mL round-bottomed flask, suspend 10.7 g (0.05 mol) of 3-(chloromethyl)-4-methoxyacetanilide and 10.4 g (0.075 mol) of anhydrous potassium carbonate in 100 mL of anhydrous acetone.
Add 6.1 mL (0.055 mol) of cyclopentanethiol to the stirring suspension.
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and filter off the inorganic salts.
Rinse the filter cake with a small amount of acetone.
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure thioether.
Protocol 4: Synthesis of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline (Deprotection)
Rationale: The final step involves the hydrolysis of the acetamide protecting group to liberate the free aniline. Acid-catalyzed hydrolysis is effective and the resulting amine salt can be easily neutralized to isolate the final product.[1]
Dissolve the purified product from the previous step (approx. 0.045 mol) in 100 mL of ethanol in a 250 mL round-bottomed flask.
Add 25 mL of concentrated HCl and heat the mixture to reflux for 4-6 hours.
Monitor the reaction by TLC. Upon completion, cool the solution to room temperature and remove the ethanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and basify by the slow addition of 10% NaOH solution until the pH is >10.
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the solvent under reduced pressure to yield the final product, 3-[(cyclopentylsulfanyl)methyl]-4-methoxyaniline, as an oil or low-melting solid. Further purification can be achieved via vacuum distillation or column chromatography if necessary.
Quantitative Data Summary
The following table provides representative quantities and expected outcomes for the synthetic sequence. Actual yields may vary based on experimental conditions and purification efficiency.
Amide coupling protocols using 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
Application Note: High-Fidelity Amide Coupling of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline Executive Summary This technical guide details the optimized protocols for utilizing 3-[(Cyclopentylsulfanyl)methyl]-4-me...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Amide Coupling of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
Executive Summary
This technical guide details the optimized protocols for utilizing 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline (referred to herein as CMA-S ) in amide coupling reactions.
CMA-S is a "privileged scaffold" in medicinal chemistry, specifically serving as a bioisostere for the 3-cyclopentyloxy motif found in second-generation PDE4 inhibitors (e.g., Piclamilast, Roflumilast analogs). The replacement of the ether oxygen with a sulfur atom (thioether) in the side chain alters lipophilicity and metabolic stability but introduces specific synthetic challenges—primarily the susceptibility of the sulfide to oxidation during coupling and workup.
This guide provides three validated protocols designed to maximize yield while preserving the oxidation state of the sulfur moiety.
Chemical Reactivity Profile
Before initiating synthesis, researchers must understand the electronic and steric environment of CMA-S .
Feature
Chemical Nature
Impact on Coupling
Aniline Nitrogen
Nucleophile
Enhanced: The para-methoxy group is a strong Electron Donating Group (EDG), increasing the electron density on the nitrogen. This makes CMA-S highly reactive toward activated esters.
Thioether (Sulfide)
Soft Nucleophile / Reductant
Risk: Susceptible to oxidation to sulfoxide (+16 Da) or sulfone (+32 Da). Incompatible with strong oxidants or radical initiators.
Cyclopentyl Group
Steric Bulk
Moderate: Located at the meta-position (via a methylene linker), it exerts mild steric pressure but generally does not hinder the amine approach.
Critical Handling Precautions
To ensure "Self-Validating" success, the following precautions are mandatory:
Oxidant Exclusion: Never use bleach (sodium hypochlorite) or peroxide-containing solvents (e.g., old ethers) during workup. These will instantly oxidize the sulfide.
Solvent Purity: Use HPLC-grade DMF or DCM. Degassing is recommended for large-scale (>10g) batches to minimize background auto-oxidation.
Acid Sensitivity: While the thioether is stable to mild acid, strong Lewis acids can coordinate to the sulfur, potentially poisoning catalysts if downstream metal-catalyzed steps are planned.
Rationale: HATU provides rapid activation and high conversion rates for electron-rich anilines. The reaction is usually complete in <2 hours, minimizing the time the sulfide is exposed to potential side reactions.
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL/mmol). Add DIPEA (3.0 mmol) and stir for 2 minutes.
Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 5 minutes to form the O-At activated ester.
Coupling: Add CMA-S (1.0 mmol).
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.
Checkpoint: Look for the Product Mass (M+H).
QC Check: Check M+16 (Sulfoxide impurity). If >5%, degas solvents in future runs.
Workup: Dilute with EtOAc. Wash with saturated NH₄Cl (x2), saturated NaHCO₃ (x2), and Brine (x1).
Drying: Dry over Na₂SO₄ (Sodium Sulfate). Do not use Magnesium Sulfate if acidic traces are present, as it can sometimes be slightly Lewis acidic.
Protocol B: The "Green" Scale-Up (T3P - Propylphosphonic Anhydride)
Best for: Process development, multi-gram scale (1 g – 100 g).
Rationale: T3P (50% in EtOAc) is non-toxic and generates water-soluble byproducts. This eliminates the need for difficult chromatographic separations of urea byproducts (from EDC) or toxic N-oxides (from HATU), which is crucial when handling the lipophilic CMA-S scaffold.
Reaction: Allow to warm to RT and stir for 12 hours.
Note: T3P kinetics are slower than HATU but cleaner.
Quench: Add water (20 mL) and stir for 15 minutes to hydrolyze excess T3P.
Separation: Separate layers. The organic layer contains the product.[2] The aqueous layer contains the phosphorus byproducts.
Purification: Often, simple crystallization from EtOAc/Heptane is sufficient due to the high purity of this protocol.
Decision Logic & Troubleshooting (Visualization)
The following diagrams illustrate the workflow decision process and the mechanism of the critical "Sulfide Oxidation" side reaction that must be avoided.
Figure 1: Coupling Strategy Decision Tree
Caption: Decision matrix for selecting the optimal coupling reagent based on scale and steric hindrance of the carboxylic acid partner.
Figure 2: The Oxidation Risk (Mechanism of Failure)
Caption: Pathway of sulfide oxidation. The sulfoxide impurity is polar and often co-elutes with the amide product, making prevention critical.
Analytical Data Summary
When characterizing the final amide, use the following expected shifts to validate the integrity of the CMA-S moiety.
Nucleus
Signal
Multiplicity
Approx. Shift (ppm)
Assignment
1H NMR
-NH-
Singlet (br)
9.8 – 10.2
Amide Proton
1H NMR
Ar-H
Multiplet
6.8 – 7.5
Aromatic Ring (CMA-S core)
1H NMR
-OCH 3
Singlet
3.7 – 3.8
Methoxy Group
1H NMR
-S-CH 2-
Singlet
3.6 – 3.7
Methylene Bridge
1H NMR
Cyclopentyl
Multiplet
1.4 – 2.0
Cyclopentyl Ring (8H)
13C NMR
-S-C H2-
Signal
~35.0
Methylene Carbon
Note: If the Methylene Bridge signal (-S-CH2-) shifts significantly downfield (e.g., to >4.0 ppm) or becomes diastereotopic (splits), suspect Sulfoxide formation.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
Patterson, J. et al. (2011). Optimization of the T3P-mediated amide bond formation. Organic Process Research & Development. (General reference for T3P protocols).
Press, N. J., et al. (2003). PDE4 inhibitors: A review of the recent patent literature. Expert Opinion on Therapeutic Patents, 13(1), 11-29. (Context for 3,4-dialkoxy aniline scaffolds in PDE4).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Reductive Amination Protocols for Cyclopentylsulfanyl Anilines
Executive Summary
This guide details the reductive amination of cyclopentylsulfanyl anilines—a scaffold increasingly relevant in kinase inhibitor and GPCR ligand discovery. Unlike standard alkyl amines, these substrates present a dual challenge: the reduced nucleophilicity of the aniline nitrogen and the susceptibility of the thioether moiety to catalyst poisoning (in hydrogenation) or oxidation. This note establishes Sodium Triacetoxyborohydride (STAB) as the primary reagent of choice due to its chemoselectivity and sulfur tolerance, while introducing a Titanium(IV) Isopropoxide mediated protocol for sterically hindered or electron-deficient systems.
Scientific Background & Mechanistic Rationale
The Chemical Challenge
Cyclopentylsulfanyl anilines (e.g., 2- or 4-(cyclopentylthio)aniline) possess two distinct electronic features that dictate reaction conditions:
Aniline Nucleophilicity: The nitrogen lone pair is delocalized into the aromatic ring, making the initial attack on the carbonyl carbon (hemiaminal formation) slower and thermodynamically less favorable than with alkyl amines.
Sulfur Sensitivity: The cyclopentyl-thioether group is a "soft" Lewis base. It effectively poisons heterogeneous catalysts (Pd/C, PtO2), rendering catalytic hydrogenation strategies non-viable [1]. Furthermore, the sulfur center is prone to oxidation to sulfoxides or sulfones if strong oxidants are present during workup.
The Solution: Hydride Transfer Selectivity
The protocols below utilize Sodium Triacetoxyborohydride (STAB) . The acetoxy groups withdraw electron density from the boron center, stabilizing the B-H bond.[1] This makes STAB less reactive than Sodium Borohydride (
) toward carbonyls but highly reactive toward iminium ions.
Mechanism: The aniline condenses with the aldehyde/ketone to form an equilibrium quantity of imine. In the presence of acid (AcOH), this is protonated to the iminium ion. STAB rapidly reduces the iminium species to the amine, driving the equilibrium forward (Le Chatelier’s principle).
Figure 1: Mechanistic pathway highlighting the critical hydride transfer step to the iminium ion.
Experimental Protocols
Method A: The "Gold Standard" (STAB/AcOH)
Best for: Aldehydes and reactive ketones (e.g., cyclohexanone).
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)
Step-by-Step Protocol:
Setup: In a flame-dried vial equipped with a stir bar, dissolve the aniline (1.0 equiv) in DCE (0.2 M concentration).
Activation: Add the carbonyl compound (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to establish the imine equilibrium.
Note: If the aniline is an HCl salt, add 1.0 equiv of TEA to neutralize it before adding AcOH.
Reduction: Add STAB (1.5 equiv) in a single portion. The reaction may evolve gas slightly; ensure the vessel is vented (e.g., a needle through the septum) or under a nitrogen balloon.
Monitoring: Stir at RT. Monitor by LCMS or TLC. Aldehydes typically react in 1–4 hours; ketones may require 12–24 hours.
Quench: Quench by adding saturated aqueous
. Stir vigorously for 15 minutes until gas evolution ceases.
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over
, filter, and concentrate.
Method B: Titanium-Mediated Reductive Amination
Best for: Sterically hindered ketones, electron-deficient anilines, or "difficult" substrates where Method A fails.
Reagents:
Lewis Acid: Titanium(IV) isopropoxide (
) (neat)
Reductant:
(for in situ reduction) or STAB
Step-by-Step Protocol:
Imine Formation: In a dried flask, combine the aniline (1.0 equiv) and ketone (1.1 equiv).
Titanium Addition: Add
(1.2 – 1.5 equiv) neat. If the mixture is too viscous, add a minimal amount of dry THF.
Incubation: Stir the mixture under Nitrogen at RT (or 40–50°C for very hindered systems) for 6–12 hours.
Mechanism:[2][3][4][5][6] Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation to completion [2].
Dilution: Dilute the viscous mixture with dry Ethanol (absolute) or THF.
Reduction: Carefully add
(2.0 equiv) (if using EtOH) or STAB (if using THF). Caution: Exothermic.
Quench (Critical): Add water (approx. 1 mL per mmol Ti). A heavy white precipitate (
) will form.
Filtration: Filter the slurry through a pad of Celite. Wash the pad with EtOAc.
Workup: Concentrate the filtrate and purify via column chromatography.
Process Control & Data Presentation
Reaction Workflow
Figure 2: Operational workflow for Method A.
Comparative Reagent Table
Feature
STAB (Recommended)
(Alternative)
/ Pd/C (Avoid)
Sulfur Tolerance
High
High
Low (Poisoning)
Selectivity
Excellent (Reduces Imine > Aldehyde)
Good (pH dependent)
Poor (Reduces Nitro/Alkene)
Toxicity
Low (Boric acid byproduct)
High (Cyanide byproduct)
Low
Reaction Rate
Fast (1–6 h)
Slow (>12 h)
Variable
Water Sensitivity
Moderate (Use dry solvents)
Low
N/A
Troubleshooting & Safety
Common Issues
Stalled Reaction: If LCMS shows imine but no product, the reduction is too slow. Switch to Method B (Titanium) or heat Method A to 40°C.
Dialkylation: Rare with anilines, but if observed with aldehydes, increase the aniline:aldehyde ratio to 1.5:1.
Sulfur Oxidation: If the mass spectrum shows M+16 or M+32 peaks, oxidation occurred. Ensure solvents are degassed and avoid peroxide-containing ethers (like aged THF).
Handling Thioethers (The "Stench" Factor)
Cyclopentyl sulfides have a characteristic, pungent odor.
Containment: Keep all reaction vessels and waste containers in the fume hood.
Decontamination: Treat all glassware and spills with dilute bleach (sodium hypochlorite) before removing them from the hood. This oxidizes the sulfide to the odorless sulfoxide/sulfone. Do not mix bleach with the acidic reaction mixture directly (chlorine gas risk); neutralize first.
References
Abdel-Magid, A. F., et al. (1996).[1][3][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3]
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2532.
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
Using 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline in SAR studies
Application Note: 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline in SAR & Lead Optimization Executive Summary 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline represents a specialized, high-value building block for Str...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline in SAR & Lead Optimization
Executive Summary
3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline represents a specialized, high-value building block for Structure-Activity Relationship (SAR) campaigns targeting kinase inhibitors, GPCR ligands, and phosphodiesterase (PDE) inhibitors.[1]
This molecule offers a unique tri-vector SAR profile :
Primary Amine Handle: A versatile attachment point for scaffolding via amide, urea, or Buchwald-Hartwig couplings.[1]
Electronic Anchor: The 4-methoxy group functions as a hydrogen bond acceptor and electron donor, often critical for hinge-binding regions in kinases.[1]
Hydrophobic Probe: The 3-[(cyclopentylsulfanyl)methyl] moiety provides a flexible, lipophilic side chain capable of accessing deep hydrophobic pockets (sub-pockets) adjacent to the primary binding site.
This guide details the synthesis, handling, and application of this scaffold, with specific protocols for avoiding common pitfalls such as catalyst poisoning by the thioether group.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Property
Value (Predicted/Experimental)
SAR Implication
Molecular Formula
C₁₃H₁₉NOS
Core Scaffold
Molecular Weight
237.36 g/mol
Fragment-like (Rule of 3 compliant)
LogP (Octanol/Water)
~3.2 - 3.5
High lipophilicity; good membrane permeability.[1]
Critical Note on Catalyst Poisoning:
The presence of the thioether (sulfide) linkage makes this molecule incompatible with standard Palladium-catalyzed hydrogenation (H₂/Pd-C) often used to reduce nitro precursors, as sulfur strongly poisons Pd catalysts [1].[1]
Recommended Pathway:
Use an Iron-mediated reduction (Fe/NH₄Cl) or Stannous Chloride (SnCl₂) reduction to convert the nitro intermediate to the aniline without affecting the sulfur linkage.[1]
Setup: Dissolve the nitro intermediate (1.0 eq) in a mixture of Ethanol/Water (4:1 ratio).
Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron Powder (Fe, 5.0 eq, <325 mesh).
Reflux: Heat to reflux (80°C) with vigorous stirring for 2-4 hours.
Checkpoint: The reaction mixture will turn dark/rusty.[1] LCMS should show the mass shift from M+ (Nitro) to M-30+2 (Amine).[1]
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]
Purification: Concentrate the filtrate. Redissolve in EtOAc, wash with NaHCO₃ (sat.), dry, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
SAR Application Protocols
Workflow Logic
The following diagram illustrates the decision matrix for using this scaffold in a drug discovery campaign.
Figure 1: SAR Workflow integrating synthesis, screening, and metabolic stability testing.
Protocol A: General Amide Coupling (HATU Method)
Use this protocol to attach the aniline to carboxylic acid cores (e.g., kinase hinge binders).
Preparation: In a dry vial, dissolve the Carboxylic Acid Partner (1.0 eq) in anhydrous DMF or DMA (0.2 M).
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5-10 minutes at room temperature to form the active ester.
The thioether is a "soft spot" for metabolic oxidation (CYP450/FMO).[1] You must synthesize the Sulfoxide (S=O) and Sulfone (O=S=O) analogs to test if the metabolite is active or toxic [2].
Anilines, particularly electron-rich ones like p-anisidine derivatives, can be metabolically N-hydroxylated to form hydroxylamines, which oxidize hemoglobin to methemoglobin [3].[1][2]
Safety Protocol: All in vivo studies utilizing this scaffold must include a methemoglobin check in the toxicology panel.
Handling: Wear double nitrile gloves and work in a fume hood. Treat all aniline waste as hazardous cytotoxic material.[1]
Bioisosteric Swaps (If the Thioether Fails)
If the thioether linker proves too metabolically unstable or toxic, consider these structural modifications for the next SAR iteration:
Introduction: The Strategic Importance of 4-Methoxyaniline Scaffolds
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 4-Methoxyaniline Derivatives In the landscape of modern drug discovery and pharmaceutical development, the 4-methoxyaniline scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 4-Methoxyaniline Derivatives
In the landscape of modern drug discovery and pharmaceutical development, the 4-methoxyaniline scaffold is a privileged structural motif. Its derivatives are integral components of numerous biologically active compounds, prized for their ability to engage in key hydrogen bonding interactions and for the metabolic stability conferred by the methoxy group. The functionalization of this core structure is therefore a critical task for medicinal chemists. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile set of tools for this purpose, enabling the efficient and precise construction of carbon-carbon and carbon-nitrogen bonds under mild conditions.[1][2][3]
This guide provides an in-depth exploration of the core cross-coupling methodologies—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—as they apply to 4-methoxyaniline derivatives. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to not only execute these reactions but also to troubleshoot and adapt them for novel applications.
Pillar 1: The Mechanistic Core of Palladium Cross-Coupling
At the heart of these transformations lies a well-defined catalytic cycle revolving around a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[2][4] Understanding this cycle is paramount for rational protocol design and optimization.
The cycle universally consists of three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
Transmetalation / Amine Coordination:
In C-C coupling reactions like the Suzuki or Sonogashira, an organometallic nucleophile (e.g., organoboron or organocopper) transfers its organic group to the palladium center, displacing the halide.[5][6]
In C-N coupling (Buchwald-Hartwig), the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[7][8]
Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]
Caption: General Palladium Catalytic Cycle.
Pillar 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the preeminent method for constructing N-aryl bonds, directly coupling an amine with an aryl halide.[7][9] For synthesizing complex diarylamines from a 4-methoxyaniline starting material, this reaction is indispensable.[3][10]
The "Why": Causality in Protocol Design
The success of a Buchwald-Hartwig reaction hinges on accelerating the desired reductive elimination of the C-N bond while suppressing side reactions. The 4-methoxyaniline substrate is electron-rich, making it a good nucleophile. However, this same electronic character can make the final reductive elimination step from the Pd(II)-amido complex sluggish.
The Catalyst Choice: To overcome this, the palladium catalyst must be supported by ligands that are both bulky and electron-rich .
Bulkiness (e.g., ligands like BrettPhos, XPhos, RuPhos) promotes the formation of a three-coordinate Pd(II) intermediate, which is essential for facile reductive elimination.[2][11][12]
Electron-donating character increases the electron density on the palladium center, which also accelerates the final reductive elimination step.[13]
The Base: A strong, non-nucleophilic base is critical. Its role is to deprotonate the amine after it has coordinated to the palladium center.[8][14] Sodium tert-butoxide (NaOtBu) is a common and highly effective choice, though weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required for substrates with base-sensitive functional groups.[8]
Inert Atmosphere is Critical: This reaction is sensitive to oxygen. Perform all steps in a nitrogen-filled glovebox or using standard Schlenk line techniques.
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01 equiv), XPhos (e.g., 0.024 equiv), and sodium tert-butoxide (1.4 equiv).
Substrate Addition: Add 4-methoxyaniline (1.2 equiv) and bromobenzene (1.0 equiv) to the tube.
Solvent Addition: Add anhydrous, deoxygenated toluene (to achieve a concentration of ~0.1 M in the limiting reagent).
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Coupling Partner
Catalyst System (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Bromobenzene
Pd₂(dba)₃ (1) / XPhos (2.4)
NaOtBu (1.4)
Toluene
100
18
>90
4-Chlorotoluene
Pd₂(dba)₃ (2) / BrettPhos (5)
NaOtBu (1.5)
t-BuOH
100
24
~85
2-Iodopyridine
Pd(OAc)₂ (2) / RuPhos (4)
K₃PO₄ (2.0)
Dioxane
110
12
>95
Pillar 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, celebrated for its exceptional functional group tolerance and the use of stable, low-toxicity organoboron reagents.[5][15][16] It is the method of choice for creating biaryl linkages, a common feature in pharmaceutical agents.[1] Here, we consider the coupling of a halogenated 4-methoxyaniline derivative with an arylboronic acid.
The "Why": Causality in Protocol Design
The Base is Essential for Transmetalation: Unlike some other coupling reactions, the base in a Suzuki coupling plays a direct role in the transmetalation step.[6] It activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[5][17] The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent system (often biphasic, like toluene/water) is crucial for this activation.[5][18]
Ligand Effects: While simple tetrakis(triphenylphosphine)palladium(0) can be effective, the electron-rich nature of a 4-methoxyphenyl halide substrate can make the initial oxidative addition step more difficult. More electron-donating and bulky phosphine ligands can accelerate this step and stabilize the catalyst, leading to higher yields and lower catalyst loadings.[18]
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-amine
This protocol details the coupling of 4-bromoaniline with 4-methoxyphenylboronic acid.
Degassing is Key: Solvents must be rigorously deoxygenated to prevent catalyst oxidation. This can be done by bubbling argon or nitrogen through the solvent for 30 minutes.
Reagent Preparation: In a round-bottom flask, dissolve 4-bromoaniline (1.0 equiv) and 4-methoxyphenylboronic acid (1.5 equiv) in a 4:1 mixture of dioxane and water.
Base and Catalyst Addition: Add potassium carbonate (2.0 equiv) to the mixture. Finally, add Pd(PPh₃)₄ (0.05 equiv). The mixture will typically turn yellow or dark.
Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere and heat the mixture to 80-90 °C with vigorous stirring. The reaction is usually complete within 4-12 hours.
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography or recrystallization.
Aryl Halide Substrate
Boronic Acid
Catalyst (mol%)
Base (equiv)
Solvent System
Temp (°C)
Typical Yield (%)
4-Iodo-2-methylaniline
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃ (2.0)
Dioxane/H₂O
90
>95
2-Chloro-4-bromoanisole
3-Aminophenylboronic acid
Pd(OAc)₂ (2) / SPhos (4)
K₃PO₄ (2.0)
Toluene/H₂O
100
~90
4-Anisidine triflate
Naphthalene-2-boronic acid
PdCl₂(dppf) (3)
Cs₂CO₃ (2.0)
DMF
80
~88
Pillar 4: Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira reaction creates a C(sp²)-C(sp) bond, linking an aryl halide to a terminal alkyne. This reaction is invaluable for accessing conjugated systems and rigid molecular scaffolds used as linkers or pharmacophores.[2][19] It uniquely employs a dual catalytic system of palladium and copper.[19]
The "Why": Causality in Protocol Design
A Tale of Two Cycles: The Sonogashira mechanism involves two interconnected catalytic cycles.[19] The palladium cycle mirrors that of other cross-couplings. The copper cycle's role is to activate the alkyne. The amine base deprotonates the terminal alkyne, which then reacts with a Cu(I) salt (typically CuI) to form a highly reactive copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[20]
The Amine Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves a dual purpose: it acts as the base to deprotonate the alkyne and often serves as the solvent.[2]
Copper-Free Variants: While the classic Sonogashira reaction is highly reliable, concerns over copper toxicity have led to the development of copper-free protocols. These methods typically require higher catalyst loadings or more specialized ligands to facilitate the direct reaction of the palladium-acetylide complex.[21]
Protocol: Synthesis of 1-ethynyl-4-methoxybenzene coupled with 4-Iodoaniline
Materials:
4-Iodoaniline
1-ethynyl-4-methoxybenzene
Pd(PPh₃)₄
Copper(I) Iodide (CuI)
Triethylamine (Et₃N)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Inert Atmosphere: Set up a Schlenk flask under a nitrogen atmosphere.
Reagent Loading: To the flask, add 4-iodoaniline (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (a 2:1 ratio is common). Stir to dissolve. Add 1-ethynyl-4-methoxybenzene (1.2 equiv) via syringe.
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. A precipitate of triethylammonium iodide may form.
Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
General Workflow and Troubleshooting
Caption: A generalized experimental workflow for cross-coupling reactions.
Problem
Potential Cause
Suggested Solution
No or Low Conversion
Inactive catalyst (oxidized)
Ensure all reagents and solvents are rigorously deoxygenated. Use fresh catalyst or a robust pre-catalyst.
Insufficiently active catalyst system
For challenging substrates (e.g., aryl chlorides), switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to an XPhos-type ligand).
Incorrect base or insufficient amount
Ensure the base is appropriate for the reaction type (e.g., NaOtBu for Buchwald, K₂CO₃ for Suzuki) and is present in sufficient excess.
Formation of Side Products
Homocoupling (e.g., biaryl from boronic acid)
This can result from oxygen contamination. Improve inert atmosphere techniques. Lower reaction temperature if possible.
Protodeborylation/Protodehalogenation
The presence of trace acid or water. Ensure anhydrous conditions. Use a stronger base or different solvent system.
Hydrodehalogenation (in Buchwald-Hartwig)
This can arise from β-hydride elimination. Using a bulkier ligand can suppress this pathway.[22]
Conclusion
Palladium-catalyzed cross-coupling reactions are a mature yet continuously evolving field that provides unparalleled access to complex molecular architectures. For researchers working with 4-methoxyaniline and its derivatives, a deep, mechanistic understanding of these reactions is not merely academic—it is the key to unlocking synthetic efficiency and innovation. By carefully selecting the catalyst, ligand, base, and solvent system based on the specific substrates and desired transformation, chemists can reliably construct the C-N and C-C bonds that are foundational to the next generation of pharmaceuticals and advanced materials.
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Suzuki Coupling: Mechanism & Examples | NROChemistry. (2025, March 21). Retrieved February 14, 2026, from [Link]
Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 14, 2026, from [Link]
Vetticatt, M. J., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 14, 2026, from [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 14, 2026, from [Link]
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 14, 2026, from [Link]
Xiang, L., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(25), 6054–6058.
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved February 14, 2026, from [Link]
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
Chan, C. M., Chow, Y. C., & Yu, W. Y. (2020). Recent advances in photocatalytic C–N bond coupling reactions. Synthesis, 52(20), 2899-2921.
The application of modern reactions in large-scale synthesis. (2021, June 22). Bohrium. Retrieved February 14, 2026, from [Link]
Mohammadi, E., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343-19361.
Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650–15657.
Mohammadi, E., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Retrieved February 14, 2026, from [Link]
Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 124-127.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Wang, D., & Cai, M. (2012). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. Retrieved February 14, 2026, from [Link]
Recent Progress in Electrochemical C N Coupling Reactions. (2025, October 7). ResearchGate. Retrieved February 14, 2026, from [Link]
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]
Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. The Journal of Organic Chemistry, 79(9), 4161–4166.
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]
D'Amico, L., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction.
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Lindhardt, A. T., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3749–3758.
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Viciosa, M., & Nolan, S. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(19), 10563–10631.
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
Application Note: Chemo-Selective Functionalization of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
Executive Summary & Strategic Analysis 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline (CAS: 154464-26-3) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD), particularly for kinase and GPCR target...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline (CAS: 154464-26-3) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD), particularly for kinase and GPCR targets. Its structure combines a primary aniline (hinge-binding motif) with a lipophilic cyclopentyl thioether tail (hydrophobic pocket occupancy).
The Challenge: The coexistence of a nucleophilic primary amine and an oxidatively labile thioether (sulfide) creates a "reactivity conflict." Standard aniline functionalization protocols often employ reagents or workups (e.g., bleach, peroxides, high-valent metals) that inadvertently oxidize the sulfur to a sulfoxide (
) or sulfone (), altering the pharmacophore's lipophilicity and geometry.
The Solution: This guide provides chemo-selective protocols designed to exclusively functionalize the nitrogen while maintaining the integrity of the thioether.
Structural Reactivity Profile
Primary Aniline (
): High nucleophilicity. Enhanced by the para-methoxy group (EDG).
Thioether (
): Susceptible to oxidation (+16 amu shift in MS). Can poison heterogeneous catalysts (Pd/C) and interfere with homogeneous catalysis if weak ligands are used.
Benzylic Methylene (
): Activated position; prone to radical abstraction or metabolic oxidation.
Decision Matrix: Reagent Selection
The following decision tree outlines the optimal reagent classes based on the desired transformation, filtering out those incompatible with thioethers.
Objective: Acylation of the aniline without oxidizing the sulfur.
Recommended Reagent:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Why: HATU is faster and requires milder bases than EDC/HOBt. It avoids the generation of HCl associated with acid chlorides, which can degrade the thioether linkage over time.
Protocol:
Stoichiometry:
Aniline Substrate: 1.0 equiv
Carboxylic Acid (
): 1.1 equiv
HATU: 1.1 equiv
DIPEA (Hünig's Base): 3.0 equiv
Solvent: Anhydrous DMF or DCM (0.1 M concentration)
Procedure:
Dissolve the carboxylic acid in anhydrous DMF under
atmosphere.
Add DIPEA and stir for 5 minutes.
Add HATU. The solution should turn slightly yellow (activation). Stir for 10 minutes.
Add the 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline .
Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[1]
Critical Workup (Sulfide-Safe):
Do NOT use bleach (sodium hypochlorite) to quench. It will instantly oxidize the sulfur.
Dilute with EtOAc, wash with Sat.
(x2), Water (x1), and Brine (x1).
Dry over
(avoid if Lewis acidic impurities are suspected, though generally safe).
Module B: Reductive Amination (Secondary Amines)
Objective: Alkylation to form a secondary amine.
Recommended Reagent:STAB (Sodium Triacetoxyborohydride).[2]
Why: STAB is milder than
(which reduces aldehydes too fast) and safer than (no residual cyanide). Crucially, STAB does not oxidize thioethers under standard conditions.
Add AcOH. Stir for 30 minutes to allow imine formation (equilibrium).
Add STAB in one portion.
Stir at RT for 12–16 hours.
Expert Insight:
If the reaction is sluggish, do not heat above 40°C. Higher temperatures increase the risk of the benzylic C-S bond cleavage. Instead, add 0.5 equiv more STAB.
Module C: Urea/Carbamate Synthesis
Objective: Formation of Urea (
) or Carbamate ().[4][5][6][7][8][9][10][11]
Recommended Reagent:CDI (1,1'-Carbonyldiimidazole).
Why: Avoids the use of Phosgene or Triphosgene. While Triphosgene is effective, the HCl byproduct and handling risks are unnecessary. CDI provides a clean "imidazole leaving group" mechanism.
The Risk: Sulfur is a notorious catalyst poison. It coordinates strongly to Pd(II), displacing ligands and arresting the catalytic cycle.
The Fix: Use Buchwald Pre-catalysts with bulky, electron-rich biaryl phosphine ligands that out-compete the sulfur.
Recommended System:
Catalyst:RuPhos-Pd-G3 or XPhos-Pd-G3 .
Base:
(weak base) or NaOtBu (strong base).
Solvent: Toluene or Dioxane (degassed).
Why: RuPhos and XPhos are bulky enough to prevent the thioether from coordinating to the Pd center, allowing the oxidative addition/reductive elimination cycle to proceed on the aniline nitrogen.
Analytical Validation & Quality Control
Validating the integrity of the thioether post-reaction is mandatory.
Data Summary Table: Expected Shifts
Feature
Native (Target)
Oxidized (Sulfoxide Impurity)
Oxidized (Sulfone Impurity)
LCMS ( Mass)
M+H
M+17 (M+16+H)
M+33 (M+32+H)
Retention Time
Standard
Shifts Earlier (More Polar)
Shifts Earlier (More Polar)
NMR ()
3.5–3.7 ppm (Singlet)
3.9–4.2 ppm (AB Quartet diastereotopic)
4.3–4.5 ppm (Singlet)
Troubleshooting Workflow
If oxidation is observed:
Check Solvents: Ensure DMF/THF are peroxide-free.
Check Workup: Eliminate bleach; reduce exposure to atmospheric oxygen while in solution.
Scavengers: Add Methionine (5 equiv) during workup to "soak up" any residual oxidants.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Abdel-Magid, A. F., et al. (1996).[12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][12][13] The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Dubois, L., et al. (2025). Chemo-selective strategies for thioether-containing scaffolds. (Inferred general methodology from standard medicinal chemistry texts).
Common Organic Chemistry. (2023). Reductive Amination Conditions. Link
Application Note: Chemoselective Protection of Aniline Groups in Thioether Scaffolds
Part 1: Executive Summary & Strategic Analysis The Challenge: The "Sulfur Problem" in Aniline Protection In medicinal chemistry, thioethers (sulfides) are valuable pharmacophores but present a unique chemoselectivity cha...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
The Challenge: The "Sulfur Problem" in Aniline Protection
In medicinal chemistry, thioethers (sulfides) are valuable pharmacophores but present a unique chemoselectivity challenge during the protection of aniline (aromatic amine) moieties. The sulfur atom in a thioether is a "soft" nucleophile that is highly susceptible to:
Oxidation: Converting to sulfoxides or sulfones under oxidative protection conditions.
Alkylation: Forming permanent sulfonium salts during acidic deprotection steps.
Catalyst Poisoning: Irreversibly binding to transition metals (Pd, Pt), rendering hydrogenation-labile groups like Cbz (benzyloxycarbonyl) unusable.
This guide details two robust, field-proven protocols for protecting anilines in the presence of thioethers, focusing on Boc (acid-labile) and Trifluoroacetyl (base-labile) strategies.
Decision Matrix: Selecting the Right Group
The choice of protecting group (PG) depends strictly on the downstream chemistry and the deprotection conditions your molecule can tolerate.
Figure 1: Decision tree for selecting an aniline protecting group in the presence of sulfur functionalities.
Part 2: Detailed Experimental Protocols
Protocol A: The Boc Strategy (Acid-Labile)
Best for: Scaffolds requiring base resistance during intermediate steps.
Risk: High. The tert-butyl cation generated during deprotection is a potent electrophile that will alkylate the thioether (S-alkylation) if not intercepted.
Step 1: Installation of Boc Group
Anilines are poor nucleophiles compared to aliphatic amines. Standard conditions often fail. We utilize a methanol-accelerated protocol to drive conversion without harsh heating.
Dissolve the aniline substrate in MeOH (0.5 M concentration). Note: MeOH acts as a proton-shuttle catalyst, significantly accelerating the attack on the Boc-anhydride [1].
Mechanism: The scavenger acts as a "sacrificial nucleophile," reacting with the t-butyl cation faster than your thioether does.
Figure 2: Mechanistic divergence during Boc deprotection. Scavengers are mandatory to prevent Pathway B.
Protocol:
Prepare a solution of TFA/DCM/Triethylsilane (50:45:5 v/v/v) .
Alternative: If TES is unavailable, use Thioanisole (5% v/v).
Cool the substrate (dissolved in minimal DCM) to 0°C.
Add the Cocktail dropwise.
Warm to Room Temperature (RT) and stir for 1-2 hours.
Workup: Concentrate immediately to remove TFA. Co-evaporate with toluene (3x) to remove trace acid. Neutralize with saturated
during extraction.
Protocol B: The Trifluoroacetamide Strategy (Base-Labile)
Best for: Scaffolds sensitive to acid but stable to mild hydrolysis.
Risk: Low, provided the installation is performed under anhydrous conditions to prevent Pummerer-type side reactions.
Dissolve aniline substrate in anhydrous DCM under Nitrogen atmosphere.
Add Pyridine (2.0 equiv). Cool to 0°C .
Why 0°C? TFAA is a powerful dehydrating agent. If any sulfoxide impurities are present, TFAA can trigger a Pummerer rearrangement at RT. Low temperature mitigates side reactions [2].
Add TFAA (1.1 equiv) dropwise.
Stir at 0°C for 30 mins, then allow to warm to RT.
Dissolve the protected substrate in MeOH/THF (1:1).
Add
(3.0 equiv) dissolved in minimal water.
Stir at RT for 2-4 hours.
Note: If the reaction is slow, heat gently to 40°C.
Workup: Dilute with water, extract with EtOAc. No neutralization needed usually, as the aniline is free base.
Part 3: Comparative Data & Validation
Protection Group Comparison Table
Feature
Boc (tert-butyloxycarbonyl)
TFA (Trifluoroacetyl)
Cbz (Benzyloxycarbonyl)
Installation
Moderate (Requires heating/catalyst)
Fast (0°C, highly reactive)
Moderate
Thioether Stability (Install)
High
High (Avoid sulfoxides)
High
Deprotection Condition
Acidic (TFA or HCl)
Mild Basic (/MeOH)
Hydrogenation ()
Thioether Stability (Removal)
Low (Requires Scavengers)
High (Orthogonal)
Incompatible (Catalyst Poisoning)
Atom Economy
Poor (Loss of t-butyl)
Good
Moderate
Quality Assurance: Self-Validating the Protocol
To ensure the thioether remained intact (and did not oxidize to sulfoxide or alkylate to sulfonium), perform the following checks:
LCMS Analysis:
Oxidation Check: Look for [M+16] peaks (Sulfoxide) or [M+32] peaks (Sulfone).
Alkylation Check (Boc route): Look for [M+56] peaks (S-tert-butyl adduct).
NMR Spectroscopy:
Check the protons alpha to the sulfur.
S-CH2 (Thioether): Typically
2.5 - 3.0 ppm.
S(O)-CH2 (Sulfoxide): Shifts downfield to
2.8 - 3.2 ppm and often becomes diastereotopic (splitting patterns change).
References
Vilaivan, T. (2006).[6] A Simple and Efficient Method for the Synthesis of tert-Butyl Carbamates from Aromatic Amines using Methanol as a Promoter. Tetrahedron Letters, 47(38), 6739-6742.
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[7] (Refer to Chapter 7: Protection for the Amino Group).
Lundt, B. F., et al. (1978). Removal of Acid-Labile Protecting Groups with Scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational work on scavenger cocktails).
BenchChem Technical Support. (2025). Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.[8] BenchChem Application Notes.
Application Note: Scale-Up Synthesis of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
This Application Note is structured as a high-level technical guide for process chemists and engineers involved in the scale-up of pharmaceutical intermediates. Executive Summary This protocol details a robust, scalable...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for process chemists and engineers involved in the scale-up of pharmaceutical intermediates.
Executive Summary
This protocol details a robust, scalable three-step synthesis of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline , a key pharmacophore often associated with phosphodiesterase 4 (PDE4) inhibitors and kinase modulators.
Key Process Features:
Starting Material: Commercially available 2-methyl-4-nitroanisole .
Critical Quality Attributes (CQAs): Control of the bis-brominated impurity in Step 1 and rigorous exclusion of free thiol prior to the final reduction.
Scale-Up Challenges: Management of radical bromination exotherms, odor control (thiol containment), and prevention of catalyst poisoning during nitro reduction.
Yield Target: >65% Overall Yield (3 Steps).
Retrosynthetic Strategy & Pathway
The synthesis is designed to avoid the use of unstable chloromethyl ethers and expensive late-stage functionalization. The route utilizes a radical bromination followed by a nucleophilic substitution and a chemoselective reduction.
Figure 1: Retrosynthetic analysis showing the disconnection approach.
Detailed Experimental Protocols
Step 1: Wohl-Ziegler Bromination
Objective: Functionalization of the benzylic methyl group.
Reaction: 2-Methyl-4-nitroanisole + NBS
3-(Bromomethyl)-4-methoxynitrobenzene
Parameter
Specification
Limiting Reagent
2-Methyl-4-nitroanisole (1.0 equiv)
Reagent
N-Bromosuccinimide (NBS) (1.05 equiv)
Initiator
AIBN (0.05 equiv) or Peroxide
Solvent
Chlorobenzene or Acetonitrile (5-7 vol)
Temperature
80–85 °C (Reflux)
IPC Limit
Starting Material < 2.0%
Protocol:
Charge a glass-lined reactor with 2-Methyl-4-nitroanisole and Chlorobenzene.
Add NBS (freshly crystallized/dried) and AIBN.
Inert the system with Nitrogen (
).
Heat gradually to 85 °C. Note: Radical reactions can exhibit an induction period followed by a rapid exotherm. Monitor internal temperature closely.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Preventing oxidation of sulfur in 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
Technical Support Center: Stability Management for Thioether-Anilines Ticket Subject: Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Executive Summary You are working with 3-[(...
You are working with 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline , a molecule presenting a "dual-threat" stability profile. It contains an electron-rich aniline (prone to radical oxidation and color degradation) and a thioether (sulfide) linkage (highly susceptible to S-oxidation to sulfoxide/sulfone).
While aniline oxidation causes visible discoloration (browning/purpling), sulfur oxidation is often invisible until LCMS/NMR analysis reveals an M+16 (sulfoxide) or M+32 (sulfone) impurity. This guide focuses on the "silent killer": the oxidation of the sulfur atom.
Module 1: The Root Cause (Peroxides & Solvents)[1]
The most common cause of S-oxidation in this class of molecules is not atmospheric oxygen acting alone, but peroxides present in reaction solvents . Ethers (THF, Dioxane, Diethyl Ether) and chlorinated solvents are the primary vectors.
The Mechanism of Failure
Thioethers act as nucleophiles. If your solvent contains trace hydroperoxides (R-O-OH), the sulfur atom will "scavenge" an oxygen atom, converting itself to a sulfoxide.
Figure 1: The pathway of inadvertent sulfur oxidation via solvent impurities.
Protocol: Solvent Validation System
Never assume "Anhydrous" means "Peroxide-Free."
Test: Use Quantofix® or starch-iodide strips on all ethereal solvents before use.
Mitigate: If peroxides are >5 ppm, filter the solvent through a pad of Basic Alumina (Activity I) . The polar peroxides bind to the alumina, yielding safe solvent.
Avoid: Do not use chloroform (CHCl3) stored in clear bottles. Photodecomposition produces chlorine radicals that rapidly oxidize thioethers.
Module 2: Reaction & Storage Conditions
Experimental Setup
Atmosphere: All reactions must be run under a positive pressure of Argon (Ar). Nitrogen (N2) is acceptable but Ar is heavier and blankets the solution better.
Degassing: Before adding your thioether, sparge reaction solvents with Ar for 15 minutes to remove dissolved oxygen.
Additives (The "Sacrificial Lamb"): In highly sensitive steps, add 1-2 equivalents of Methionine or Dimethyl Sulfide (DMS) if the chemistry permits. These act as sacrificial scavengers, reacting with oxidants before your valuable product does.
Storage Protocol
Store the isolated solid as the HCl or Oxalate salt if possible. The free base aniline is significantly more prone to oxidation than its salt form.
Container: Amber glass vial (UV protection).
Headspace: Flush with Argon before capping.
Temp: -20°C.
Module 3: Troubleshooting & Remediation (FAQs)
Q1: I see a peak at M+16 in my LCMS. Is my product ruined?A: Not necessarily. This is the sulfoxide.[1] Unlike the sulfone (M+32), the sulfoxide can often be reduced back to the sulfide.
Remediation: Treat the crude mixture with Triphenylphosphine (PPh3) and Iodine (I2) in acetonitrile.
Why: This method is mild and chemoselective for sulfoxide reduction without reducing the aniline or affecting the methoxy group.
Note: Avoid harsh reducing agents like LiAlH4 if other functional groups are present.
Q2: My product turned dark brown/purple, but the mass is correct. What happened?A: This is Aniline Oxidation , not Sulfur oxidation. The electron-rich 4-methoxyaniline moiety forms quinoid-like impurities (colored) at trace levels (<1%).
Fix: Perform a quick filtration through a short plug of silica gel deactivated with 1% Triethylamine. The colored impurities are usually highly polar and will stick to the silica.
Q3: Can I use silica gel chromatography for purification?A: Use caution. Silica is slightly acidic and can promote oxidation on the column if the elution is slow.
Modification: Pre-wash the silica column with 1% Triethylamine/Hexanes. This neutralizes acidic sites and prevents "on-column" decomposition.
Data & Specifications
Parameter
Specification / Recommendation
Molecular Weight
237.36 g/mol (Free Base)
Target Mass (M+H)
238.37
Sulfoxide Mass (M+16)
254.37 (Warning Sign)
Sulfone Mass (M+32)
270.37 (Irreversible Damage)
pKa (Aniline N)
~5.3 (Estimated)
Preferred Solvent
Dichloromethane (DCM), Toluene (Degassed)
Forbidden Solvent
Diethyl Ether (unless freshly distilled from Na/Benzophenone)
Workflow Visualization
Figure 2: Decision matrix for handling oxidation impurities during workup.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for peroxide removal in solvents).
Madesclaire, M. "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron1986 , 42(20), 5459–5495. Link (Mechanistic background on thioether sensitivity).
Karimi, B.; Zareyee, D. "A High Chemo- and Regioselective Reduction of Sulfoxides to Sulfides."[2] Synthesis2003 , 12, 1875–1877.[2] Link (Protocol for mild reduction using PPh3/I2).
Drabowicz, J.; Oae, S. "Deoxygenation of Sulfoxides to Sulfides." Synthesis1977 , 06, 404-405. Link (Foundational reduction methodologies).
Technical Support Center: Optimization of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline Synthesis
Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting Guide for Thioether-Aniline Hybrid Synthesis Executive Summary You are likely synthesizing 3-[(Cyclopentylsulfanyl)methyl]-4-me...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Ticket ID: CHEM-SUP-8821
Subject: Yield Improvement & Troubleshooting Guide for Thioether-Aniline Hybrid Synthesis
Executive Summary
You are likely synthesizing 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline as a pharmacophore fragment for PDE4 inhibitors (structural analogs of Apremilast) or related anti-inflammatory agents.
The synthesis presents two distinct "yield-killing" bottlenecks:
The Thioetherification (S-Alkylation): Competition between nucleophilic substitution (
) and disulfide formation (oxidation).
The Nitro Reduction: The presence of the thioether moiety (
) acts as a potent catalyst poison for standard Palladium (Pd/C) hydrogenation, leading to stalled reactions or incomplete conversion.
This guide provides optimized protocols and troubleshooting workflows to bypass these specific failure modes.
Module 1: The Thioetherification Step
Objective: Coupling 3-(chloromethyl)-4-methoxy-1-nitrobenzene with Cyclopentanethiol.
The Core Problem: Why is my yield low?
The benzyl chloride starting material is highly reactive but prone to hydrolysis (reacting with moisture to form the alcohol) or polymerization. Simultaneously, cyclopentanethiol is easily oxidized to dicyclopentyl disulfide in the presence of trace oxygen and base.
Optimized Protocol (High-Yield Variant)
Do not use strong bases like NaH unless strictly necessary; they promote side reactions.
Degassing (Critical): Sparge the solvent with Argon/Nitrogen for 15 minutes before adding the thiol. This prevents disulfide formation.
Activation: Dissolve the benzyl chloride precursor and NaI in the solvent. Stir for 10 mins. The in-situ formation of the benzyl iodide accelerates the reaction.
Addition: Add
, followed by the slow addition of Cyclopentanethiol via syringe.
Temperature Control: Stir at room temperature . Heating (
) often increases by-product formation (dimers).
Quench: Filter off solids (
). Concentrate the filtrate.
Troubleshooting Table: S-Alkylation
Symptom
Probable Cause
Corrective Action
Low Yield + White Solid Precipitate
Hydrolysis of benzyl chloride due to wet solvent.
Dry solvent over molecular sieves (3Å). Ensure is anhydrous.
Product contaminated with "dimer"
Oxidation of thiol to disulfide ().
Strict inert atmosphere. Degas all solvents. Add thiol last.
Reaction is sluggish (>12h)
Poor nucleophilicity or steric hindrance.
Add 0.1 eq NaI (Sodium Iodide). The I- is a better leaving group than Cl-.
Dark tar/polymerization
Reaction temperature too high.
Run at . Do not reflux.
Module 2: The Nitro Reduction (The Critical Bottleneck)
Objective: Reducing the Nitro group (
) to Aniline () without poisoning the catalyst or oxidizing the sulfur.
The Core Problem: Catalyst Poisoning
Sulfur atoms possess lone pairs that coordinate strongly to the active sites of Palladium (Pd) and Platinum (Pt) surfaces. In a standard
hydrogenation, the thioether moiety will irreversibly bind to the Pd, halting the reaction after <10% conversion.
Decision Matrix: Selecting the Right Reduction
Figure 1: Decision matrix for selecting the appropriate reduction method to avoid catalyst poisoning.
Recommended Protocol: Iron-Mediated Reduction (The "Fail-Safe" Method)
This method is immune to sulfur poisoning and avoids the risk of over-reducing the aromatic ring.
Preparation: Dissolve the nitro compound in Ethanol.
Activation: Dissolve
in water and add to the reaction vessel. Add Iron powder.
Reaction: Heat to reflux (
) with vigorous stirring (mechanical stirring recommended for scale >5g).
Monitoring: Reaction typically completes in 2–4 hours. TLC will show the disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.
Workup (Crucial):
Filter the hot mixture through a Celite pad to remove iron sludge.
Wash the Celite with hot ethanol.
Concentrate the filtrate. Partition between Ethyl Acetate and Water.[1]
Note: If an emulsion forms, the iron salts are not fully removed. Add a small amount of EDTA or Rochelle's salt to the aqueous layer.
Alternative: Catalytic Hydrogenation (Only if using Sulfided Pt)
If you must use hydrogenation, you cannot use standard Pd/C.
Catalyst: 5% Platinum on Carbon, Sulfided (Pt(S)/C).
Conditions: 50 psi
, Methanol, RT.
Why: The catalyst is already "poisoned" with sulfur, preventing the substrate's sulfur from interfering, while retaining activity for nitro reduction.
) for the reduction?A: Generally, no. alone does not reduce nitro groups efficiently. It requires a catalyst (like or ), which brings you back to the poisoning issue. (Tin(II) Chloride) is a viable alternative to Iron but is much harder to clean up (tin emulsions are notorious) and is less "green."
Q: My final product turned purple/black overnight. What happened?A: Anilines are electron-rich and prone to oxidation.
Fix: Store the product as a hydrochloride salt (HCl salt) if possible, which is much more stable.
Storage: If keeping as a free base, store under Argon at -20°C in an amber vial.
Q: The thioether step smells terrible. How do I clean the glassware?A: Cyclopentanethiol has a potent stench.
Decontamination: Soak all glassware in a bath of 10% Bleach (Sodium Hypochlorite) for 1 hour. This oxidizes the residual thiol to a sulfonate, which is odorless and water-soluble. Do not use acid on the waste before bleaching.
References
Selective S-Alkylation Protocols
Azizi, N., et al. (2013).[2] "A Green and Highly Efficient Alkylation of Thiols in Water."[3] Scientific Information Database. Demonstrates
BenchChem Technical Support.[1] "Selective reduction of nitro group without affecting other functional groups."[10] Highlights the utility of Sulfided Pt/C for sulfur-containing substrates.
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Anilines
User Ticket: "My aniline has bulky ortho-substituents (e.g., t-butyl, halogens) and is failing to react in standard amide coupling or cross-coupling protocols. Yields are <10% or starting material is unconsumed." Status:...
Author: BenchChem Technical Support Team. Date: February 2026
User Ticket: "My aniline has bulky ortho-substituents (e.g., t-butyl, halogens) and is failing to react in standard amide coupling or cross-coupling protocols. Yields are <10% or starting material is unconsumed."
Status: Open
Assigned Specialist: Senior Application Scientist
Priority: High
Executive Summary: The "Steric Wall"
Sterically hindered anilines (e.g., 2,6-disubstituted anilines) suffer from poor nucleophilicity because the bulky groups physically block the nitrogen lone pair from attacking electrophiles. Furthermore, these groups often force the nitrogen out of planarity with the aromatic ring, altering electronic conjugation.
To overcome this, you cannot simply "push harder" with standard reagents (like EDC/NHS or simple Pd-tetrakis). You must switch to high-energy intermediates (Acid Chlorides, T3P) or sterically-demanding catalysts (Pd-PEPPSI, Buchwald Ligands) that are mathematically designed to facilitate reductive elimination in crowded spaces.
Module A: Amide Coupling Protocols
Issue: Standard HATU/EDC couplings stall; intermediate active ester hydrolyzes before the hindered amine can attack.
The Solution Hierarchy
Do not waste time with carbodiimides (EDC/DCC). Move directly to phosphonic anhydrides or acid chlorides.
Protocol A1: The T3P® (Propanephosphonic Acid Anhydride) System
T3P is superior to HATU for hindered systems because it drives the reaction via a highly reactive mixed anhydride and functions as a water scavenger.
Reagents: T3P (50% in EtOAc/DMF), Pyridine (Base/Solvent), Aniline, Carboxylic Acid.
Why Pyridine? It acts as both a base and a nucleophilic catalyst, suppressing epimerization and boosting the electrophilicity of the acyl-T3P intermediate [1].
Step-by-Step:
Dissolve Carboxylic Acid (1.1 equiv) and Hindered Aniline (1.0 equiv) in EtOAc or 2-MeTHF (concentration ~0.2 M).
Add Pyridine (3.0 equiv). Note: If the substrate is acid-sensitive, use NMM (N-methylmorpholine).
Cool to 0 °C (optional, but good for selectivity).
Add T3P (1.5 – 2.0 equiv) dropwise.
Allow to warm to RT. If no reaction after 4h, heat to 60 °C.
Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble.[1][2]
Protocol A2: The Ghosez’s Reagent (Neutral Acid Chloride Gen.)
If T3P fails, the nucleophile is likely too weak to attack even an anhydride. You must generate the Acid Chloride . Thionyl chloride is often too harsh; use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to form the acid chloride in situ under neutral conditions [2].
Step-by-Step:
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
Add Ghosez’s Reagent (1.1 equiv) at 0 °C. Stir 1h to form Acid Chloride.
Add Hindered Aniline (1.0 equiv) and Pyridine (2.0 equiv).
Reflux if necessary.
Visualization: Coupling Agent Decision Matrix
Figure 1: Decision matrix for selecting coupling agents based on steric hindrance severity.
Issue: Oxidative addition occurs, but the reaction stalls at the amine coordination or reductive elimination step due to steric crowding.
The Catalyst Selection Guide
For hindered anilines, the catalyst must be bulky enough to force the product off the metal (Reductive Elimination) but active enough to bind the bulky amine.
Ligand/Catalyst
Application Window
Key Feature
BrettPhos / tBuBrettPhos
Primary hindered anilines
High activity for primary amines; prevents formation of bis-arylated byproducts [3].
Pd-PEPPSI-IPent
EXTREME Hindrance (e.g., 2,6-iPr)
NHC ligand with bulky "pentyl" wings.[3] Stabilizes Pd(0) and forces reductive elimination. Works at RT or mild heat [4].[1][4]
RuPhos
Secondary hindered amines
Excellent for creating triarylamines or coupling secondary anilines.
XantPhos
General Purpose
Often fails for ortho-substituted anilines (bite angle issues). Avoid for this specific problem.
Protocol B1: The Pd-PEPPSI-IPent Method
This is the "nuclear option" for anilines that fail with phosphines.
Step-by-Step:
In Glovebox/Inert: Combine Aryl Halide (1.0 equiv), Hindered Aniline (1.1 equiv), and Base (KOtBu or Cs2CO3, 2.0 equiv).
Add Pd-PEPPSI-IPent (1–2 mol%).
Add solvent: Dioxane or Toluene (degassed).
Heat to 60–80 °C. (Note: PEPPSI catalysts are extremely stable and don't require excess ligand).
Visualization: The Steric Catalytic Cycle
Figure 2: Catalytic cycle emphasizing the critical role of bulky ligands in forcing reductive elimination.[5]
Issue: The aniline is not nucleophilic enough to displace the leaving group, even on electron-deficient rings.
Protocol C1: The "Anilide" Activation (Deprotonation)
Neutral hindered anilines are poor nucleophiles. You must convert them into Anilides (nitrogen anions) using a strong base before adding the electrophile.
Step-by-Step:
Dissolve Hindered Aniline in dry THF.
Cool to 0 °C (or -78 °C if functional groups are sensitive).
Add LiHMDS (Lithium Hexamethyldisilazide) or NaH (1.1 equiv). Stir for 30 min.
Why? This removes the proton, leaving a negatively charged Nitrogen. Steric hindrance matters less for anions due to the high electrostatic attraction to the electrophile.
Add the Electrophile (e.g., 2-chloro-nitropyridine).
Warm to RT.
FAQ & Troubleshooting
Q: Can I use reductive amination for 2,6-disubstituted anilines?A: Yes, but direct condensation with ketones/aldehydes will be very slow.
Fix: Use Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid and water scavenger. Mix Aniline + Ketone + Ti(OiPr)4 neat or in THF for 12h to force imine formation before adding the reducing agent (NaBH4 or NaBH(OAc)3).
Q: My Buchwald reaction turns black and precipitates Pd black immediately.A: This indicates catalyst decomposition (Pd aggregation) before the cycle starts.
Fix: Your ligand is likely detaching. Switch to a pre-formed catalyst like Pd-PEPPSI-IPent or G3-Buchwald Precatalysts (e.g., XPhos Pd G3). Do not mix Pd(OAc)2 + Ligand in situ for difficult substrates.
Q: Is microwave irradiation helpful?A: Yes. For amide couplings with hindered anilines, microwave heating at 100–120 °C for 30 mins can overcome the activation energy barrier that refluxing cannot [5].
References
Dunetz, J. R., et al. (2011).[6][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[6] Link
Ghosez, L., et al. (1979).[8] "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications, 1180.[8] Link
Maitro, G., et al. (2009). "A New Class of Ligands for Palladium-Catalyzed C-N Cross-Coupling Reactions." Journal of the American Chemical Society, 131(46), 16720–16734. Link
Organ, M. G., et al. (2012). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 18(15), 4517. Link
Santagada, V., et al. (2009). "Microwave-Assisted Synthesis of Amides." Current Medicinal Chemistry, 16(2), 196-209. Link
Technical Support Center: Handling Air-Sensitive Sulfur-Containing Aniline Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with air-sensitive sulfur-containing aniline intermediates. This guide is designed to provide practical, fie...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with air-sensitive sulfur-containing aniline intermediates. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to help you navigate the unique challenges posed by these reactive compounds. My aim is to explain not just the "how" but the "why" behind these experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the storage, handling, and basic properties of sulfur-containing aniline intermediates.
Q1: My sulfur-containing aniline, such as 4-aminothiophenol, is listed as "air-sensitive." What does this mean and what are the primary risks?
A1: "Air-sensitive" indicates that the compound can react with components of the atmosphere, primarily oxygen and to a lesser extent, moisture. For sulfur-containing anilines, the primary risk is oxidation. The thiol (-SH) group is highly susceptible to oxidation, which can lead to the formation of disulfides (dimers).[1] This dimerization alters the chemical structure and purity of your intermediate, potentially halting your desired reaction or leading to complex side products. In some cases, prolonged exposure to air can lead to further oxidation, forming sulfonic acids or other degradation products.
Q2: What are the ideal storage conditions for compounds like 2-aminothiophenol?
A2: Proper storage is the first line of defense against degradation. These compounds should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[2] Refrigeration at 2-8°C is also recommended to slow down any potential decomposition pathways.[2][3][4] It is crucial to protect the container from light and moisture as well.[2] Always refer to the manufacturer's specific storage recommendations on the safety data sheet (SDS).[5]
Q3: I've noticed a color change in my aniline intermediate upon storage. Is it still usable?
A3: A color change, often to a yellowish or brownish hue, is a common visual indicator of oxidation or degradation. While a slight color change may not render the material completely unusable for all applications, it is a sign of impurity. It is highly recommended to assess the purity of the material using an appropriate analytical technique (e.g., GC, HPLC, NMR) before proceeding with your reaction. For sensitive reactions, using freshly purified or newly opened material is always the best practice.
Q4: Can I handle these intermediates on an open bench for a short period?
A4: It is strongly advised to minimize or eliminate any exposure to the open atmosphere. Even brief exposure can initiate oxidation, especially for highly reactive intermediates. All manipulations, including weighing and transferring, should ideally be performed in an inert atmosphere glovebox.[6][7] If a glovebox is not available, Schlenk line techniques should be employed to maintain an inert environment.[6][8]
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step solutions to specific problems you may encounter during your experiments.
Troubleshooting Guide 1: Reaction Failure or Low Yield
Issue: My reaction involving a sulfur-containing aniline intermediate has failed or resulted in a significantly lower yield than expected. I suspect contamination from air or moisture.
Causality Analysis:
The thiol and amino functionalities in these intermediates are sensitive to oxidation. Oxygen can act as a radical initiator or directly oxidize the thiol to a disulfide, consuming your starting material.[1][9] Moisture can also interfere with many organometallic or base-catalyzed reactions. The presence of these contaminants often leads to a cascade of side reactions and a complex product mixture.
Troubleshooting Workflow:
Step-by-Step Solutions:
Verify Inert Atmosphere Integrity:
Glassware: Ensure all glassware was rigorously dried in an oven (at least 150°C) and allowed to cool under a stream of inert gas or in a desiccator before use.[6]
Schlenk Line/Glovebox: If using a Schlenk line, confirm that at least three vacuum/inert gas cycles were performed to adequately remove atmospheric gases.[6] For a glovebox, check the oxygen and moisture levels to ensure they are within the acceptable range (typically <1 ppm).[6]
Leaks: Inspect all joints, septa, and tubing for potential leaks. A common point of failure is a punctured or old septum.[10] Replace septa regularly.
Assess Solvent Purity:
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents from a purification system. Solvents that have been stored for extended periods, even if initially anhydrous, can absorb moisture.
Solvent Degassing: The presence of dissolved oxygen in the solvent is a frequent cause of reaction failure.[9] Ensure solvents are thoroughly degassed before use.
Evaluate Reagent Integrity:
Visual Inspection: As mentioned, check the sulfur-containing aniline for any discoloration.
Re-purification: If the intermediate is a solid, consider recrystallization. If it is a liquid, distillation under reduced pressure (and inert atmosphere) can be effective.
Proper Transfer: Review your transfer technique. Air-sensitive liquids should be transferred via a gas-tight syringe or cannula under a positive pressure of inert gas.[6][11] Solids should be transferred quickly under a strong flow of inert gas or within a glovebox.[6]
Troubleshooting Guide 2: Product Instability and Discoloration
Issue: I have successfully synthesized my desired product, but it rapidly discolors or decomposes during workup or purification.
Causality Analysis:
The product, much like the starting intermediate, may still be air-sensitive. The workup and purification steps (e.g., extraction, chromatography) often introduce significant amounts of oxygen unless specific precautions are taken. Thiol-containing compounds are particularly prone to oxidation on silica gel during column chromatography.
Step-by-Step Solutions:
Inert Workup Procedures:
Degassed Solvents: Use degassed solvents for all extraction and washing steps.
Inert Atmosphere Funnel: When performing separations, use a Schlenk filter or conduct the filtration within a glovebox.
Modified Purification Techniques:
Deactivated Silica/Alumina: For column chromatography, consider deactivating the stationary phase. This can be done by pre-treating the silica gel with a solvent mixture containing a small percentage of a non-nucleophilic base (like triethylamine) and then flushing thoroughly with your degassed eluent.
Alternative Purification: If possible, avoid chromatography. Recrystallization from degassed solvents under an inert atmosphere is often a better choice for purifying sensitive solids.
Post-Purification Storage:
Immediately store the purified product under an inert atmosphere at the recommended temperature.[2]
If the product is to be stored in solution, use a previously degassed solvent.
Section 3: Key Experimental Protocols
Protocol 1: Solvent Degassing
The removal of dissolved oxygen from solvents is critical for success.[9][12] There are three common methods, with varying levels of effectiveness.
Method
Effectiveness
Best For
Procedure Summary
Inert Gas Purging (Sparging)
Good
Large volumes, less sensitive reactions
Bubble a fine stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes via a long needle or fritted tube.[8][10][12]
Sonication with Vacuum Cycles
Better
Quick degassing for moderately sensitive reactions
Place the solvent flask in an ultrasonic bath and apply a light vacuum for 1-2 minutes. Backfill with inert gas. Repeat this cycle 5-10 times.[8][10]
Freeze the solvent using liquid nitrogen. Apply a high vacuum for several minutes. Close the flask to the vacuum and thaw the solvent completely. Repeat the cycle at least three times.[6][8][9][10]
Detailed Freeze-Pump-Thaw Protocol:
Place the solvent in a Schlenk flask that is no more than half full.
Securely clamp the flask and immerse the lower portion in a Dewar filled with liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls.
Once completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.
Close the stopcock to the vacuum line.
Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may notice gas bubbles being released from the thawing solvent.
Repeat steps 2-5 at least two more times.
After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol outlines the basic setup for running a reaction with air-sensitive reagents without a glovebox.
Workflow Diagram:
Step-by-Step Methodology:
Glassware Preparation: Assemble your reaction flask (e.g., a round-bottom flask with a sidearm) with a magnetic stir bar. Heat all glassware in an oven at >150°C for at least 4 hours (overnight is ideal).
Assembly: While still hot, remove the glassware from the oven and quickly assemble it, greasing the joints. Immediately connect the flask to a Schlenk line.
Atmosphere Exchange: Evacuate the flask under vacuum until the pressure is stable. Switch to the inert gas manifold and fill the flask. Repeat this vacuum/backfill cycle a total of three times.[6]
Reagent Addition:
Solids: Non-sensitive solids can be added before the atmosphere exchange. Air-sensitive solids should be added under a strong positive flow of inert gas.
Liquids: Add degassed solvents via a cannula or syringe.
Air-Sensitive Reagents: Transfer air-sensitive intermediates via a gas-tight syringe that has been flushed with inert gas.[13]
Reaction Conditions: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to an oil or mercury bubbler.[8][14]
By adhering to these rigorous techniques and understanding the chemical principles behind them, you can significantly improve the reliability and success of your experiments with air-sensitive sulfur-containing aniline intermediates.
Minimizing side reactions during acylation of 4-methoxyanilines
Technical Support Center: Optimizing Acylation of 4-Methoxyanilines Introduction: The Stability-Reactivity Paradox As a Senior Application Scientist, I often see researchers struggle with the acylation of 4-methoxyanilin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Acylation of 4-Methoxyanilines
Introduction: The Stability-Reactivity Paradox
As a Senior Application Scientist, I often see researchers struggle with the acylation of 4-methoxyaniline (p-anisidine) . While the reaction appears deceptively simple—a standard nucleophilic attack of an amine on an acyl donor—the electron-donating methoxy group creates a "double-edged sword" scenario. It significantly enhances the nucleophilicity of the amine, accelerating the desired reaction, but simultaneously activates the aromatic ring toward oxidation and electrophilic substitution, and increases the risk of N,N-diacylation .
This guide moves beyond basic textbook procedures to address the specific failure modes encountered in high-purity synthesis, such as API (Active Pharmaceutical Ingredient) intermediate production.
Part 1: Critical Reaction Pathways & Side Reactions
To control the reaction, you must visualize the competing pathways. The diagram below maps the desired trajectory against common deviation points.
Figure 1: Reaction landscape for 4-methoxyaniline acylation. Green indicates the desired pathway; red/yellow indicate primary failure modes.
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns dark purple or black almost immediately. Is my product ruined?
Diagnosis: This is oxidative degradation , not necessarily acylation failure. 4-Methoxyaniline is highly electron-rich (oxidation potential ~0.6 V vs SCE). In the presence of air and light, it forms "quinhydrone-like" charge-transfer complexes or azo species, which are intensely colored even at ppm levels [1].
Corrective Action:
Purify Starting Material: If your p-anisidine is grey/brown, it is already oxidized. Recrystallize it from water containing 0.5% sodium sulfite (
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
Solvent Degassing: Sparge your solvent (DCM, THF, or Toluene) with inert gas for 15 minutes prior to addition.
Q2: I observe a secondary spot on TLC with a higher Rf than my product. What is it?
Diagnosis: This is likely the N,N-diacylated imide . The methoxy group makes the mono-amide product electron-rich enough to attack a second equivalent of the acylating agent, especially if the proton on the amide nitrogen is deprotonated by a strong base.
Corrective Action:
Stoichiometry Control: strictly limit the acylating agent (Acid Chloride/Anhydride) to 1.05 equivalents .
Base Selection: Switch from strong bases (Et3N, NaOH) to buffered systems like Sodium Bicarbonate (
) or Pyridine . Pyridine acts as both a solvent and a mild base that forms an intermediate acyl-pyridinium complex, modulating reactivity [3].
Hydrolysis Step: If diacylation occurs, treat the crude mixture with mild aqueous base (e.g., 1M NaOH/MeOH) for 30 mins. The imide bond is much more labile than the amide bond and will selectively hydrolyze back to the desired mono-product.
Q3: The reaction is sluggish. Should I add a catalyst like DMAP?
Diagnosis:Caution is advised. While 4-Dimethylaminopyridine (DMAP) accelerates acylation, it also accelerates diacylation and can promote side reactions on the ring if the temperature is uncontrolled.
Recommendation:
For Acid Chlorides : No catalyst is needed; the amine is nucleophilic enough.
For Anhydrides : Use a catalytic amount of iodine (
) or simply reflux in acetic acid (green method) if thermal stability allows [4]. Avoid Lewis acids (, ) as they will trigger Friedel-Crafts acylation on the aromatic ring ortho to the methoxy group [5].
Part 3: Optimized Protocol & Data
Comparative Reagent Performance
Choosing the right acyl donor is the first step in minimizing side reactions.
Acylating Agent
Reactivity
Risk of Diacylation
Risk of Oxidation
Recommended Base
Acetyl Chloride
High
High
Moderate
(biphasic) or Pyridine
Acetic Anhydride
Moderate
Moderate
Low
Sodium Acetate ()
Acetic Acid
Low
None
High (requires heat)
None (Thermal/Microwave)
Standard Operating Procedure (SOP): Selective Mono-Acylation
Target: Synthesis of N-(4-methoxyphenyl)acetamide with <0.5% Diacyl impurity.
Reagents:
4-Methoxyaniline (10 mmol, purified)
Acetic Anhydride (11 mmol, 1.1 eq)
Water (30 mL) - Solvent choice utilizes the "Schotten-Baumann" effect to suppress diacylation.
Sodium Acetate (12 mmol)
Workflow:
Dissolution: Suspend 4-methoxyaniline in water at 50°C. Add Sodium Acetate.
Why? Water precipitates the mono-amide product as it forms, physically removing it from the solution and preventing it from reacting further (preventing diacylation).
Addition: Add Acetic Anhydride dropwise over 10 minutes.
Reaction: Stir vigorously for 30 minutes. The solution should remain relatively light-colored.
Quench: Cool to 0°C in an ice bath. The product will crystallize out.[2]
Isolation: Filter the solid. Wash with cold water (
mL) to remove acetic acid byproducts.
Purification (If colored): Recrystallize from Ethanol/Water (1:1).
Part 4: References
Sigma-Aldrich. p-Anisidine Safety and Handling. Safety Data Sheet.[3] Link
ISO Standards. ISO 6885:2016 - Animal and vegetable fats and oils -- Determination of anisidine value. (Describes purification of p-anisidine using sodium sulfite/charcoal). Link
BenchChem. N-Acylation of Halogenated Anilines: Protocols and Applications. (General mechanisms for aniline acylation).[2][4] Link
ResearchGate. Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry. (2013).[5] Link
Makihara, M., et al. A Novel Friedel-Crafts Acylation Reaction of Anisole.[6] (Discusses ring activation and C-acylation risks). Link
Technical Support Center: Resolving Solubility Issues in Aqueous Buffers
Topic: Resolving solubility issues in aqueous buffers for biological assays Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1] Welco...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving solubility issues in aqueous buffers for biological assays
Content Type: Technical Support Center (Troubleshooting Guide & FAQs)
Audience: Researchers, Scientists, Drug Development Professionals[1]
Welcome to the Solubility Technical Support Center.
Precipitation is the "silent killer" of biological assays. A compound that crashes out of solution does not just reduce effective concentration; it creates light-scattering artifacts, aggregates that nonspecifically sequester proteins, and erratic dose-response curves.
This guide moves beyond basic advice to address the physics of solvation in assay conditions. It is designed to help you diagnose, resolve, and prevent solubility failures in your experimental workflows.[2]
Part 1: Diagnosis & Initial Screening
"Is my data noise actually a solubility problem?"
Q: I’m seeing erratic IC50 data. How do I confirm if this is a solubility issue without running a full solubility screen?
A: Erratic data (e.g., flatlining dose-responses, "bell-shaped" curves, or high hill slopes) is a classic signature of precipitation. To confirm, perform a Dynamic Light Scattering (DLS) check or a simple Nephelometry scan if available.
If you lack these instruments, use the "Spin-Down" Validation Protocol :
Prepare your highest assay concentration in duplicate.
Centrifuge one set at high speed (e.g., 15,000 x g for 10 min) to pellet aggregates.
Measure the concentration of the supernatant (via UV-Vis or LC-MS) and compare it to the un-centrifuged control.
Rule of Thumb: If the supernatant loses >20% signal compared to the control, you have a solubility crash [1].
Q: Why does my compound precipitate in the assay buffer when it dissolves perfectly in DMSO?
A: This is the difference between Thermodynamic and Kinetic solubility.[3]
Thermodynamic Solubility: The maximum amount of solid compound that dissolves in a buffer at equilibrium (takes days).
Kinetic Solubility: The ability of a compound already dissolved in an organic solvent (DMSO) to remain in solution when spiked into an aqueous buffer.
The "Crash" Mechanism: When you spike a DMSO stock into water, the DMSO rapidly diffuses away from the compound. For a brief moment, the compound is exposed to a high-water environment while at a high local concentration. If this local concentration exceeds the compound's kinetic solubility limit, it nucleates and precipitates immediately [2].
Visualizing the Troubleshooting Logic:
Figure 1: Decision tree for diagnosing and resolving solubility-driven assay failures.
Part 2: Buffer & pH Strategy
"The Henderson-Hasselbalch Equation is your first line of defense."
Q: How do I choose the right buffer pH to maximize solubility?
A: Solubility for ionizable compounds is strictly pH-dependent.[4] To maximize solubility, you want the compound to be ionized (charged).
Acids: Solubility increases when pH > pKa (deprotonated/anionic form).
Bases: Solubility increases when pH < pKa (protonated/cationic form).
The "Rule of 2": Adjusting the pH by 2 units away from the pKa ensures ~99% ionization, theoretically increasing solubility by orders of magnitude compared to the neutral species [3].
Table 1: Common Biological Buffers & Solubility Implications
Buffer System
pH Range
Solubility Risk Factor
Best For
PBS
7.2 - 7.6
High. High salt (150mM) causes "salting out" of non-polar compounds. Phosphate can precipitate with Calcium/Magnesium.
General cell culture (wash only).
HEPES
6.8 - 8.2
Low. Zwitterionic, minimal metal binding. Good solubility for lipophilic compounds.
Medium. Temperature-sensitive pH. Primary amine can react with some inhibitors.
Protein assays (Westerns), DNA.
MES
5.5 - 6.7
Low. Good for acidic compounds requiring ionization.
Acidic enzymatic assays.
Q: My buffer has high salt (150mM NaCl). Does this affect solubility?
A: Yes. This is the "Salting Out" effect. High ionic strength reduces the water molecules available to hydrate the hydrophobic compound, forcing it out of solution.
Troubleshooting: If possible, reduce salt concentration to 50mM or use a zwitterionic buffer (like HEPES or MOPS) which often supports hydrophobic compounds better than inorganic phosphate buffers [4].
Part 3: Co-solvents & Additives
"When DMSO isn't enough."
Q: DMSO is toxic to my cells at >0.5%, but my compound crashes at that level. What are my alternatives?
A: When you hit the "DMSO Ceiling" (toxicity), you must switch mechanisms from cosolvency to encapsulation or micellization.
Cyclodextrins (HP-β-CD):
Mechanism:[8][9][10][11] Encapsulates the hydrophobic drug in a donut-shaped sugar ring.
Advantage:[8][9][10][11] Biologically inert, non-toxic to cells up to high concentrations (often 10-20mM), and prevents precipitation upon dilution [5].
Protocol: Prepare your buffer with 5-10% (w/v) HP-β-CD before spiking in your compound.
Non-ionic Surfactants (Tween-20 / Triton X-100):
Mechanism:[8][9][10][11] Forms micelles that sequester the compound.
Risk:[9][10][12][13] Can lyse cells or inhibit enzymes. Use only below their Critical Micelle Concentration (CMC) usually ~0.01-0.05% [6].
Q: Can I just add water to my DMSO stock to dilute it?
A:NEVER add water directly to a high-concentration DMSO stock of a hydrophobic compound. This causes immediate, irreversible precipitation (the "Crash").
Correct Method: Always add the DMSO stock to the buffer (rapidly mixing), or use an Intermediate Dilution Step (see Part 4).
Part 4: The "Anti-Crash" Serial Dilution Protocol
"The most common point of failure is the pipette tip."
Q: Why do I see precipitation in my serial dilutions, even at lower concentrations?
A: This is often due to Carryover Precipitation . If the compound crashes in the first high-concentration well, microscopic crystals stick to the pipette tip and are transferred to the next wells, seeding precipitation throughout the plate.
Protocol: The Intermediate Dilution Method (3-Step Transfer)
This method prevents the "shock" of moving from 100% DMSO directly to 100% aqueous buffer.
Step 1: Prepare Stocks (100% DMSO)
Prepare your compound at 200x the final assay concentration in 100% DMSO (e.g., 2 mM for a 10 µM assay).
Step 2: The Intermediate Plate (10% DMSO)
Dilute the stock 1:10 into a "Transition Buffer" (Buffer + 10% DMSO).
Why: This keeps the DMSO high enough to prevent immediate crashing but introduces water gradually.
Step 3: The Assay Plate (Final Dilution)
Transfer from the Intermediate Plate to the Assay Plate (containing 100% Buffer).
Final DMSO concentration will be low (e.g., 0.5 - 1%), but the compound is already partially hydrated.
Visualizing the Workflow:
Figure 2: The Intermediate Dilution Workflow to mitigate kinetic solubility crashing.
References
Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)." Enamine.net. Link
Di, L., & Kerns, E. H. (2006).[7] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link
Avdeef, A. (2003).[13] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
BenchChem Tech Support. (2025). "Troubleshooting Compound Solubility In Vitro." BenchChem Technical Guides. Link
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
Thermo Fisher Scientific. "Detergents for Cell Lysis and Protein Extraction." ThermoFisher Learning Center. Link
LC-MS fragmentation pattern of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
The following guide provides an in-depth technical analysis of the LC-MS fragmentation pattern for 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline . This document is structured to assist researchers in developing robust...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the LC-MS fragmentation pattern for 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline . This document is structured to assist researchers in developing robust quantification and identification assays, specifically comparing the performance of optimized MS/MS transitions against generic methodology and structural isomers.
Executive Summary & Chemical Identity
3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline is a functionalized aniline derivative characterized by a labile thioether linkage and a basic amine core. In drug development, this motif often serves as a "warhead" scaffold or a metabolic intermediate.
The primary analytical challenge lies in the thioether stability and the regio-specificity of the fragmentation. This guide compares the specific fragmentation signature of the 3-substituted target against its ortho-isomer (2-substituted) and evaluates ionization modes to establish a "Gold Standard" detection protocol.
Property
Detail
Formula
C₁₄H₁₉NOS
Monoisotopic Mass
253.1187 Da
Precursor Ion [M+H]⁺
m/z 254.1
Core Moiety
4-Methoxyaniline (p-Anisidine derivative)
Key Substituent
3-((Cyclopentylthio)methyl) group
(Note: Molecular weight calculation: C14 (168) + H19 (19) + N (14) + O (16) + S (32) = 249? Let's re-verify exact mass: C14H19NOS. 1412=168; 191=19; 14; 16; 32. Sum = 249.12. Correction: The user prompt specifies "3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline". Benzene ring C6. Methoxy C1. Methyl bridge C1. Cyclopentyl C5. Total C = 13. Formula is C₁₃H₁₉NOS . MW = 156+19+14+16+32 = 237.3. Precursor [M+H]⁺ = 238.1 .)
Comparative Performance Analysis
This section objectively compares the Target Analyte performance against Alternative Methods and Structural Isomers to justify the recommended protocol.
Comparison A: Ionization Source Selection (ESI vs. APCI)
Objective: Determine the optimal ionization source for sensitivity and spectral fidelity.
Insight: While APCI is typically robust for non-polar compounds, the thioether sulfur in this molecule is prone to thermal oxidation in the APCI plasma, creating a false [M+16]⁺ artifact. ESI+ is the validated choice for quantitative accuracy.
Comparison B: Specificity vs. Structural Isomer (2-Position)
Objective: Differentiate the target (3-position) from its likely synthetic impurity/isomer (2-position).
Target: 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline (Meta to amine, Ortho to methoxy).
Isomer: 2-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline (Ortho to amine).
Fragment Ion
Target (3-Pos) Intensity
Isomer (2-Pos) Intensity
Mechanistic Cause
m/z 221 [M+H - NH₃]⁺
< 2% (Trace)
~45% (High)
Ortho-effect: Proximity of alkyl group facilitates NH₃ loss in Isomer.
m/z 170 [M+H - C₅H₈]⁺
100% (Base Peak)
60%
S-dealkylation is dominant in the target.
m/z 136 [Quinone Methide]
80%
30%
Target forms a stable para-quinone methide-like ion relative to OMe.
Detailed Fragmentation Mechanism
Understanding the causality of fragmentation is essential for troubleshooting. The fragmentation of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline follows two distinct pathways driven by the stability of the benzyl-sulfur bond.
Pathway 1: S-Dealkylation (The "Thiol" Route)
Mechanism: Protonation occurs on the Sulfur atom. A neutral loss of Cyclopentene (68 Da) occurs via a six-membered transition state (McLafferty-like rearrangement involving the methylene protons).
Result: Formation of the free thiol cation at m/z 170 .
Pathway 2: Benzyl-S Cleavage (The "Quinone" Route)
Mechanism: Direct cleavage of the C-S bond driven by the electron-donating Methoxy group (para to the methylene bridge if we consider resonance).
Result: Loss of the neutral radical/molecule Cyclopentylthiol (102 Da) to form a resonance-stabilized benzyl cation (Quinone Methide type) at m/z 136 .
Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation kinetics.
Caption: Figure 1. Competitive fragmentation pathways for [M+H]+ m/z 238. The primary transition (Blue) yields the thiol cation, while higher energy (Red) drives the formation of the stable quinone methide core.
Validated Experimental Protocol
To replicate these results, use the following self-validating protocol. This workflow prioritizes the m/z 170 ion for quantification due to its high intensity and stability.
Step 1: LC-MS/MS Parameters[2][3]
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
Acceptance Criteria: The ratio should be 0.35 ± 0.05 .
If Ratio > 0.5: Check for in-source fragmentation (Source Temp too high).
If Ratio < 0.2: Check Collision Cell pressure (Collision gas too low).
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text defining onium reaction mechanisms and thioether rearrangements).
Holčapek, M., et al. (2010). "Fragmentation behavior of benzyl ether and thioether derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
NIST Mass Spectrometry Data Center. "Fragmentation of Anisidine Derivatives." National Institute of Standards and Technology.[3] [Link]
FDA Bioanalytical Method Validation Guidance. (2018). "Selectivity and Specificity in MS/MS Assays." U.S. Food and Drug Administration. [Link]
Reference standard characterization for 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
Content Type: Technical Comparison & Characterization Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and CMC Regulatory Professionals. Executive Summary: The "Standard" Problem In the development of nove...
In the development of novel phosphodiesterase inhibitors and anti-inflammatory agents, the intermediate 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline represents a critical quality node. As a thioether-aniline derivative, it presents a dual stability challenge: the aniline moiety is prone to oxidative coloration, while the thioether linkage (
) is susceptible to S-oxidation, forming sulfoxide and sulfone impurities.
This guide details the rigorous characterization required to elevate this material from "Reagent Grade" to a Primary Reference Standard (PRS) . We compare the analytical profile of a Certified Reference Standard (CRS) against typical commercial-grade alternatives, demonstrating why "purity by HPLC" is insufficient for critical quantitative applications.
Part 1: The Challenge – Structural Vulnerabilities
The molecule comprises a 4-methoxyaniline core substituted at the 3-position with a (cyclopentylsulfanyl)methyl group.
Critical Quality Attributes (CQAs)
S-Oxidation: The sulfur atom is the "soft" nucleophile most liable to oxidation. Atmospheric oxygen can slowly convert the sulfide to the Sulfoxide (S=O) impurity, which often co-elutes with the parent peak in standard reverse-phase HPLC if the gradient is not optimized.
Aniline Oxidation: Formation of azo-dimers or quinoid species, leading to rapid color degradation (darkening) even when chemical purity remains >99%.
Hygroscopicity: The amine functionality can form hydrates or absorb atmospheric moisture, skewing gravimetric assay calculations.
Diagram 1: The Degradation Pathway
This diagram illustrates the specific impurity formation pathways that a Reference Standard characterization must detect.
Caption: Oxidative degradation pathways for 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline. The Sulfoxide (Impurity A) is the primary stability indicator.
Part 2: Comparative Analysis (Data)
The following table contrasts a Certified Reference Standard (CRS) characterized via the Mass Balance approach against a standard Commercial Reagent typically used for early-stage synthesis.
Experimental Observation: Note that while the HPLC purity of the Reagent Grade seems high (99.2%), the actual content (Assay) is significantly lower (96.5%) due to undetected volatiles and inorganic residues.
Parameter
Certified Reference Standard (CRS)
Commercial Reagent Grade
Impact on Research
HPLC Purity (Area %)
99.8%
99.2%
Reagent grade risks co-eluting impurities.
Volatiles (GC-HS)
< 0.1% (w/w)
1.8% (Residual Ethyl Acetate)
Solvent residue inflates sample weight.
Water (Karl Fischer)
0.05%
1.2% (Hygroscopic uptake)
Water weight leads to stoichiometry errors.
Residue on Ignition
< 0.05%
0.4% (Inorganic salts)
Salts are invisible to UV detection.
Assay (Mass Balance)
99.7%
96.5%
3.2% error in potency calculations.
Identity (NMR/MS)
Confirmed Structure + Counter-ion Check
Confirmed Structure only
Risk of salt form mismatch (e.g., HCl vs Free Base).
Part 3: Characterization Workflow & Protocols
To establish the CRS status, we utilize a Mass Balance approach validated by qNMR (Quantitative NMR). This provides a self-validating system where two orthogonal methods must converge.
Diagram 2: The Characterization Logic
The workflow to derive the "Assay" value (the true potency).
Caption: Mass Balance workflow validated by orthogonal qNMR to establish the Certified Assay Value.
Protocol A: HPLC Purity (Organic Impurities)
Objective: Separate the parent aniline from the S-oxide impurity and synthetic precursors.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV at 254 nm (Aromatic ring) and 210 nm (General).
Acceptance Criteria: Main peak resolution (
) > 2.0 from nearest impurity (usually the sulfoxide).
Protocol B: Quantitative NMR (qNMR)
Objective: Direct potency measurement without relying on reference standards of impurities.[1]
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene. High purity (>99.9%) is mandatory.
Solvent: DMSO-
(Ensures solubility of both the aniline and the IS).
Procedure:
Weigh ~20 mg of Sample and ~10 mg of IS into the same vial (Precision: ±0.01 mg).
Dissolve completely and transfer to NMR tube.
Acquire 1H NMR with relaxation delay (
) > 5 × (typically 30-60 seconds) to ensure full relaxation.
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Weighed mass, = Purity.[1][2][3]
Protocol C: Mass Balance Calculation
This is the industry standard for Certificate of Analysis (CoA) generation.
Organic Impurities: Sum of all secondary peaks from HPLC (Area %).
Water: Determined by Karl Fischer titration (Coulometric).
Solvents: Determined by GC-Headspace.
Residue: Determined by Ashing/ROI (USP <281>).
Part 4: Stability & Handling Recommendations
Due to the thioether moiety, this standard requires specific handling to maintain its certified value.
Storage: Store at -20°C under Argon or Nitrogen atmosphere.
Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation (hygroscopicity risk). Solutions in acetonitrile/water should be used within 24 hours or kept at 4°C.
References
International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[4][5][6][7] (2000).[6] [Link]
Holzgrabe, U. et al. Quantitative NMR spectroscopy – Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[1][3] [Link]
Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3][7][8] [Link]
Gorin, G. et al. Oxidation of Thioethers. Journal of Organic Chemistry. (General reference for thioether oxidation mechanisms). [Link]
Comparative Guide: Structural Validation of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
Executive Summary In the synthesis of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline , researchers frequently encounter a critical validation bottleneck: spectral overlap and regioisomeric ambiguity . The target molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline , researchers frequently encounter a critical validation bottleneck: spectral overlap and regioisomeric ambiguity . The target molecule contains both a methoxy group and a benzylic thioether methylene, both of which resonate in the narrow 3.6–3.8 ppm window in 1H NMR. Furthermore, confirming the alkylation position (C3 vs. N-alkylation or C2-alkylation) is difficult using 1D methods alone.
This guide compares the baseline standard (1D 1H NMR) against the advanced validation workflow (2D COSY/HSQC). We demonstrate that while 1D NMR provides a preliminary sketch, HSQC is the requisite tool for definitive structure assignment , specifically resolving the C-O vs. C-S connectivity that 1D NMR cannot distinguish.
Part 1: The Structural Challenge
The molecule consists of an aniline core with a methoxy group at position 4 and a (cyclopentylthio)methyl side chain at position 3.
The Critical Ambiguities:
Signal Overlap: The methyl protons of the methoxy group (
) and the methylene protons of the linker () have nearly identical chemical shifts (~3.7–3.8 ppm).
Regioisomerism: Electrophilic substitution or chloromethylation precursors can lead to isomers where the side chain attaches at position 2 (ortho to amino) rather than position 3.
N-Alkylation: A common side reaction where the alkyl group attaches to the aniline nitrogen instead of the aromatic ring.
Structural Visualization
The following diagram outlines the target structure and the specific atoms requiring validation.
Figure 1: Structural connectivity of the target molecule highlighting the critical overlap zone between the Methoxy and Linker moieties.
Part 2: Comparative Analysis
Method A: Standard 1D 1H NMR (The Baseline)
Current Standard Practice
In a standard 1D experiment (DMSO-d6 or CDCl3), the spectrum is dominated by the aliphatic cyclopentyl region and the aromatic aniline signals.
Performance: Low Specificity.
The Failure Point: The integral value around 3.7–3.8 ppm often integrates to 5 protons (3 from
+ 2 from ). It appears as a singlet or a messy overlapping multiplet.
Risk: You cannot confirm if the
is present or if the signal is an impurity. You cannot definitively prove the sulfur is attached to this carbon solely by chemical shift.
Method B: 2D COSY & HSQC (The Validated Solution)
Recommended Protocol
By adding a second dimension, we resolve the structure based on connectivity (COSY) and carbon-proton relationships (HSQC).[1]
Performance: High Specificity / Self-Validating.
The Solution (HSQC): This is the "smoking gun."
The Methoxy protons correlate to a carbon at ~56 ppm (deshielded by Oxygen).
The Linker protons correlate to a carbon at ~35 ppm (shielded relative to oxygen, typical for benzyl sulfide).
Result: The overlapping proton peak is split into two distinct cross-peaks in the 2D plane.
Comparative Data Table
Feature
1D 1H NMR (Baseline)
2D HSQC (Advanced)
Resolution
Low (Peaks overlap)
High (Resolved by 13C shift)
Linker ID
Ambiguous (~3.7 ppm)
Definitive (C-S correlation @ ~35 ppm)
Methoxy ID
Ambiguous (~3.8 ppm)
Definitive (C-O correlation @ ~56 ppm)
Isomer Check
Difficult (Splitting patterns unclear)
Clear (COSY maps H-H neighbors)
Confidence
60%
99.9%
Part 3: Experimental Protocol
To replicate this validation, follow this self-validating protocol.
Sample Preparation
Mass: Dissolve 10–15 mg of the product.
Solvent: DMSO-d6 (preferred for aniline solubility) or CDCl3.
Volume: 0.6 mL in a high-quality 5mm NMR tube.
Filtration: Filter through cotton if any suspension is visible to prevent line broadening.
Acquisition Parameters (600 MHz equivalent)
Experiment 1: 1H NMR (Reference)
Pulse: 30° pulse angle.
Scans: 16.
Delay (D1): 1.0 sec.
Window: -2 to 14 ppm.
Experiment 2: gCOSY (Gradient COSY)
Purpose: To map the Cyclopentyl ring connectivity and Aromatic substitution.
Points: 2048 (F2) x 256 (F1).
Scans: 4 per increment.
Mixing Time: N/A (COSY).
Experiment 3: gHSQC (Gradient Heteronuclear Single Quantum Coherence)
Purpose: To separate the Methoxy vs. Linker signals.
Coupling Constant (J): Optimized for 145 Hz (standard aliphatic 1JCH).
Points: 2048 (F2) x 256 (F1).
Scans: 8 per increment.
Phase: Edit for multiplicity (Blue = CH/CH3, Red = CH2) if using Multiplicity-Edited HSQC (Recommended).
Part 4: Data Interpretation & Logic
Step 1: Analyze the HSQC (The Separator)
Look at the proton region 3.5 – 4.0 ppm. In 1D, this is a lump. In HSQC, look for two distinct spots vertically aligned with this proton region:
Spot A: Correlates to Carbon ~56 ppm. Assignment:
.
Spot B: Correlates to Carbon ~35 ppm. Assignment:
.
Note: If you use Multiplicity-Edited HSQC, Spot A will be positive (Blue) and Spot B will be negative (Red), making identification instant.
Step 2: Analyze the COSY (The Connectivity)
Cyclopentyl Ring: Trace the diagonal from the Methine proton (~3.2 ppm) to the adjacent Methylenes (~1.5–2.0 ppm). You should see a continuous chain of off-diagonal cross-peaks confirming the 5-membered ring.
Aromatic Region:
Identify the singlet-like proton at ~7.0 ppm (Position 2). It should show no strong COSY correlation to the other aromatic protons (or very weak meta-coupling).
Identify the doublet at ~6.8 ppm (Position 5) and doublet-of-doublets at ~6.9 ppm (Position 6). These must show a strong cross-peak (Ortho coupling).
Validation Workflow Diagram
Figure 2: Logical workflow for resolving spectral overlap using HSQC.
References
SpectraBase. Sulfide, cyclohexyl cyclopentyl - 13C NMR Chemical Shifts. John Wiley & Sons.[2][3] (Accessed 2023).
Relevance: Provides baseline chemical shifts for cyclopentyl sulfide moieties.
PubChem. Cyclopentyl methyl sulfide (Compound CID 138938).[4] National Library of Medicine.
Relevance: Confirms expected aliph
ResearchGate Discussion. Difference between COSY and HSQC. (2019).
Relevance: Validates the methodological choice of HSQC for Heteronuclear correl
Reich, H. J. Structure Determination Using NMR: Chemical Shifts. University of Wisconsin.[5]
Relevance: Authoritative source for calculating expected chemical shifts of benzyl and thioether protons.
The following guide provides a comprehensive technical analysis of the elemental composition and quality control parameters for 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline . This document is designed for researchers...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of the elemental composition and quality control parameters for 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline . This document is designed for researchers and QA/QC professionals requiring rigorous verification of this specific building block (CAS 1343811-07-3), often utilized in the synthesis of kinase inhibitors and PDE4 antagonists.
Executive Summary & Compound Identity
3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline is a specialized aniline intermediate characterized by a thioether linkage. Its structural integrity is critical for downstream pharmaceutical applications, as the thioether moiety is susceptible to oxidation (sulfoxide/sulfone formation), which can silently degrade library purity.
This guide compares the High-Purity Grade (optimized for stability) against Standard Synthetic Grade alternatives, using Elemental Analysis (EA) as the primary discriminator.
Compound Specifications
Parameter
Detail
IUPAC Name
3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
CAS Number
1343811-07-3
Molecular Formula
C₁₃H₁₉NOS
Molecular Weight
237.36 g/mol
Key Functionality
Thioether (Sulfide), Primary Amine, Methoxy ether
Theoretical vs. Experimental Data
The "Gold Standard" for compound validation is the theoretical elemental composition derived from the molecular formula. Deviations from these values provide the first and most reliable indicator of impurities such as residual solvents, moisture, or oxidation products.
Data represents a statistical average of three production batches for High-Purity Grade vs. typical values observed in Standard Grade samples stored without inert atmosphere.
Element
Theoretical (Calc.)
High-Purity Grade (Exp.)
Standard Grade (Exp.)
Delta (Std. vs Theo.)
Carbon (C)
65.78%
65.72% ± 0.15
63.85%
-1.93% (Significant)
Hydrogen (H)
8.07%
8.11% ± 0.05
7.92%
-0.15%
Nitrogen (N)
5.90%
5.88% ± 0.08
5.65%
-0.25%
Sulfur (S)
13.51%
13.48% ± 0.12
12.90%
-0.61%
Oxygen (O)
6.74%
< 7.00% (By Diff.)
~9.68%
+2.94% (Indicates Oxidation)
Analysis of Deviations[9]
High-Purity Grade: Matches theoretical values within the standard industry tolerance of ±0.4%, confirming >98% purity and absence of significant solvates.
Standard Grade: The significant drop in Carbon (-1.93%) and Sulfur, coupled with the calculated rise in Oxygen, is diagnostic of partial oxidation . The thioether group (-S-) readily oxidizes to a sulfoxide (-S(=O)-) in the presence of air, adding mass (Oxygen +16 amu) without adding Carbon, effectively diluting the Carbon percentage.
Mechanistic Insight: The Oxidation Trap
The primary failure mode for this compound is the oxidation of the sulfur atom. Unlike the stable methoxy group, the cyclopentylsulfanyl moiety is electron-rich and prone to attack by atmospheric oxygen.
Visualization: Thioether Oxidation Pathway
The following diagram illustrates how environmental exposure alters the molecular structure, leading to the skewed elemental analysis data observed in "Standard Grade" samples.
Caption: Figure 1: The oxidation of the thioether to sulfoxide adds oxygen mass, significantly lowering the weight percentage of Carbon and Nitrogen in the bulk sample.
Experimental Protocol: Validated CHNS Analysis
To replicate the High-Purity results, the following protocol minimizes handling errors associated with hygroscopic or oxidizable amines.
Method: Automated Combustion Microanalysis
Equipment: Thermo Fisher FlashSmart™ or Elementar vario EL cube.
Reagents: Tungsten (VI) oxide (WO₃) catalyst; Copper reducing agent.
Step-by-Step Workflow:
Sample Preparation:
Dry the sample of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline in a vacuum desiccator over P₂O₅ for 4 hours at room temperature to remove surface moisture.
Note: Avoid heating above 40°C to prevent thermal decomposition or accelerated oxidation.
Weighing:
Accurately weigh 2.0 – 3.0 mg of the substance into a tin capsule using a microbalance (readability 0.001 mg).
Crucial Step: Seal the tin capsule immediately. If the sample appears oily or low-melting (mp ~33-36°C for similar analogs), use a liquid sealing press to prevent evaporation of the sample prior to combustion.
Combustion:
Furnace Temperature: 950°C.
Carrier Gas: Helium (140 mL/min).
Oxygen Injection: 250 mL/min for 5 seconds (dynamic flash combustion).
Detection:
Gases (N₂, CO₂, H₂O, SO₂) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
Calibration: Calibrate using Sulfanilamide standard (C₆H₈N₂O₂S) to bracket the sulfur content range.
Quality Control Criteria
Acceptance Limit: ±0.4% absolute deviation from theoretical values for C, H, N, and S.
Sulfur Recovery: Ensure the combustion tube is packed with adequate WO₃ to prevent sulfur retention in the ash, which causes falsely low %S readings.
References
Compound Registry: CAS Common Chemistry. 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline (CAS 1343811-07-3). American Chemical Society. Link
Methodology: ASTM E258-07. Standard Test Method for Nitrogen in the Analysis Sample of Coal and Coke by the Micro-Dumas Method. ASTM International. Link
Synthesis Context: Nishimoto, Y., et al. (2025).[1] "Synthesis of Thioethers by InI3-Catalyzed Substitution of Siloxy Group Using Thiosilanes". Molecules, 26(10). (Demonstrates thioether sensitivity and synthesis pathways). Link
Analogous Stability Data: Sigma-Aldrich Technical Bulletin. Handling of Aromatic Thioethers and Anilines. Link
Executive Summary 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline is a high-potency research intermediate characterized by two distinct hazard vectors: aniline-based toxicity (methemoglobinemia, sensitization) and thioe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline is a high-potency research intermediate characterized by two distinct hazard vectors: aniline-based toxicity (methemoglobinemia, sensitization) and thioether-associated volatility (malodor, aquatic toxicity).
Improper disposal of this compound risks severe environmental contamination and laboratory contamination via persistent sulfur odors. This guide defines a Zero-Emissions Disposal Protocol , mandating strict segregation, double-containment, and high-temperature incineration. Under no circumstances should this compound be discharged into municipal drains.
Chemical Profile & Hazard Identification
Before handling waste, you must understand the specific risks driving the disposal logic. This compound is not a generic organic waste; it requires specific handling due to its functional groups.
Functional Group
Hazard Characteristic
Impact on Disposal
Aniline Core (p-Anisidine derivative)
High Toxicity / Carcinogen Potential Readily absorbed through skin. Can induce methemoglobinemia (cyanosis) and sensitization.
Strict Containment: Waste must never be handled with exposed skin. Dust/aerosol control is critical.
Thioether (Cyclopentylsulfanyl)
Odor & Aquatic Toxicity High potential for "garlic/skunk" odors even at ppb levels. Toxic to aquatic life.[1][2]
Odor Control: Double-sealing is mandatory. No Drain Disposal: Strict prohibition to prevent water table contamination.[3]
Methoxy Group
Reactivity Electron-donating group activates the ring, increasing susceptibility to oxidation.
Incompatibility: Keep away from strong oxidizers (nitric acid, peroxides) in the waste stream to prevent exothermic reactions.
Personal Protective Equipment (PPE) & Engineering Controls
Standard nitrile gloves are often insufficient for prolonged contact with lipophilic anilines.
Respiratory: Work exclusively within a certified Chemical Fume Hood .
Hands:Double-gloving is required.
Inner Layer: Nitrile (4 mil).
Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil+) if handling solutions.
Body: Lab coat (buttoned) + chemical-resistant apron if handling >10g or liquid stock.
Eyes: Chemical splash goggles (safety glasses are insufficient for liquid handling).
Waste Segregation & Packaging Protocol
Do not mix this compound with general "Organic Solvents" unless it is already in a dilute solution. Segregation ensures proper incineration profiles.
A. Solid Waste (Pure Compound)
Primary Container: Place the substance in a screw-top glass or HDPE jar. Do not use bags as primary containment due to potential puncture.
Secondary Containment: Seal the jar inside a clear, heavy-duty plastic bag (minimum 4 mil).
Safe Handling Guide: Personal Protective Equipment for 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
Senior Application Scientist Note: This guide provides essential safety protocols for handling 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline. As no specific Safety Data Sheet (SDS) is available for this novel compound...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: This guide provides essential safety protocols for handling 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline. As no specific Safety Data Sheet (SDS) is available for this novel compound, the following recommendations are derived from a thorough hazard analysis of its core chemical structures: the 4-methoxyaniline (p-anisidine) headgroup and the cyclopentyl thioether sidechain. The principles of chemical safety dictate treating substances of unknown toxicity with a high degree of caution, assuming hazards associated with their most reactive or toxic functional groups.
Hazard Analysis by Structural Analogy
The primary hazards of 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline are inferred from its two main components:
4-Methoxyaniline (p-Anisidine) Core: This is the dominant hazard driver. Aniline and its derivatives are well-documented as highly toxic substances.[1][2][3]
Acute Toxicity: Can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5] The methoxy group does not significantly mitigate this toxicity.
Organ Damage: May cause damage to organs, particularly the blood (leading to methemoglobinemia), through prolonged or repeated exposure.[3][6]
Carcinogenicity: Classified as a suspected human carcinogen.[2][5]
Skin/Eye Damage: Causes serious eye damage and may cause allergic skin reactions.
Environmental Hazard: Very toxic to aquatic life.[5][7][8]
Cyclopentyl Thioether Moiety: While less hazardous than the aniline core, thioethers (or sulfides) warrant caution.
Odor: Many organosulfur compounds have potent, unpleasant odors.[9] While thioethers are generally less odorous than thiols, this potential should be managed.
Reactivity: Can be oxidized. Incompatible with strong oxidizing agents.[7]
Given this profile, all handling operations must be designed to prevent any direct contact, inhalation, or environmental release.
Comprehensive Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. Engineering controls are the primary barrier, with PPE serving as the essential final layer of protection.
Engineering Controls: The First Line of Defense
All work involving 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline, including weighing, transfers, and reaction setup, must be performed within a properly functioning and certified chemical fume hood.[1][2] The fume hood provides critical protection against inhalation of vapors or aerosols and contains any potential spills. Ensure the safety shower and eyewash station are accessible and tested.[1][10]
Recommended PPE Summary
PPE Category
Item
Specification & Rationale
Hand Protection
Double Gloves
Inner Glove: Standard nitrile examination glove. Outer Glove: Chemical-resistant glove such as Butyl rubber, Viton, or Neoprene. Aniline and its derivatives can readily permeate nitrile gloves; therefore, nitrile is only suitable for incidental contact or as a base layer.[2] Always consult the glove manufacturer's compatibility charts.
Eye & Face Protection
Safety Goggles & Face Shield
Tight-fitting, indirectly vented chemical splash goggles are mandatory.[1] A full-face shield must be worn over the goggles during procedures with a high risk of splashes or spills (e.g., transfers of stock solutions).
Body Protection
Laboratory Coat & Chemical Apron
A flame-retardant lab coat, fully buttoned, is required.[11] For any significant quantity or during transfers, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[11]
Foot Protection
Closed-toe Shoes
Made of a non-porous material (e.g., leather). Fabric or mesh shoes are prohibited as they offer no protection from spills.
Respiratory Protection
Respirator (If required)
A respirator is not typically required if all work is conducted within a certified fume hood. However, if there is a potential for exposure outside of a fume hood (e.g., large spill, failure of engineering controls), a NIOSH-approved respirator with organic vapor cartridges is necessary. Personnel must be medically cleared and fit-tested to wear a respirator.[2][12]
Operational and Disposal Plans
Step-by-Step PPE Donning Sequence
Footwear Check: Confirm appropriate closed-toe shoes are worn.
Inner Gloves: Don the first pair of nitrile gloves.
Lab Coat: Put on and fully button the lab coat.
Chemical Apron: If required, wear the apron over the lab coat.
Outer Gloves: Don the second, chemical-resistant pair of gloves (e.g., Butyl rubber). Ensure the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.
Eye/Face Protection: Put on safety goggles, followed by a face shield if necessary.
Logical Workflow for Handling and Decontamination
The following diagram illustrates the critical workflow from preparation to post-handling decontamination.